molecular formula C5H2BrNO3S B1291338 4-Bromo-5-nitrothiophene-2-carbaldehyde CAS No. 41498-07-1

4-Bromo-5-nitrothiophene-2-carbaldehyde

Cat. No.: B1291338
CAS No.: 41498-07-1
M. Wt: 236.05 g/mol
InChI Key: VVTSZQWGTDZBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-nitrothiophene-2-carbaldehyde (CAS 41498-07-1) is a high-value heterocyclic building block specifically designed for research and development applications. This compound features a multi-functional thiophene core substituted with bromo, nitro, and aldehyde groups, making it a versatile intermediate in organic synthesis . The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various aromatic and alkyl groups . Simultaneously, the strongly electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution and can be reduced to an amino group for further functionalization . The formyl group provides a site for condensation reactions, including the formation of Schiff bases, which are crucial in developing new ligands and pharmaceutical candidates . As a key intermediate, it is used in the synthesis of complex molecules for medicinal chemistry, materials science, and agricultural chemistry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care and refer to the Safety Data Sheet for proper handling procedures. Purity: ≥97% . Storage: Keep in a dark place, under an inert atmosphere, at 2-8°C .

Properties

IUPAC Name

4-bromo-5-nitrothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSZQWGTDZBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619452
Record name 4-Bromo-5-nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-07-1
Record name 4-Bromo-5-nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique chemical architecture, featuring a thiophene ring functionalized with a bromine atom, a nitro group, and a carbaldehyde moiety, provides multiple reactive sites for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 41498-07-1[][2]
Molecular Formula C₅H₂BrNO₃S[]
Molecular Weight 236.045 g/mol []
Boiling Point 301.573 °C at 760 mmHg[]
Density 1.99 g/cm³[]
Appearance Yellow solid (typical for related compounds)
Storage 2-8°C, under inert gas

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of a brominated thiophene-2-carbaldehyde precursor. The electron-withdrawing nature of the bromine atom and the aldehyde group directs the nitration to the 5-position of the thiophene ring.

Experimental Protocol: Synthesis via Nitration of 4-Bromothiophene-2-carbaldehyde

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-bromothiophene-2-carbaldehyde in a minimal amount of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the thiophene solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete nitration.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate this compound.

Logical Workflow for Synthesis:

G start Start with 4-Bromothiophene-2-carbaldehyde nitration Nitration (Fuming HNO3, H2SO4, 0-5 °C) start->nitration quench Quenching (Ice) nitration->quench extraction Extraction (Organic Solvent) quench->extraction wash Washing (Water, NaHCO3, Brine) extraction->wash dry Drying (Anhydrous MgSO4) wash->dry concentrate Concentration dry->concentrate purify Purification (Column Chromatography) concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Reactivity

The chemical reactivity of this compound is dictated by its three functional groups:

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of condensation reactions to form imines, oximes, hydrazones, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

  • Nitro Group: The electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by a suitable nucleophile. The nitro group can also be reduced to an amino group, providing a route to a diverse range of substituted aminothiophenes.

  • Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents at the 4-position.

General Reactivity Pathways:

G cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions cluster_bromo Bromo Group Reactions start This compound aldehyde_rxn Condensation, Oxidation, or Reduction start->aldehyde_rxn nitro_rxn Reduction to Amine start->nitro_rxn bromo_rxn Nucleophilic Substitution or Cross-Coupling Reactions start->bromo_rxn

Caption: Reactivity of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the search results, the expected spectroscopic features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3-position of the thiophene ring and the aldehyde proton. The chemical shift of the thiophene proton will be downfield due to the electron-withdrawing effects of the adjacent nitro and bromo groups. The aldehyde proton will appear as a singlet typically above 9.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a chemical shift in the range of 180-190 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

  • Asymmetric and symmetric stretching vibrations for the nitro group, expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-Br stretching vibration, which typically appears in the fingerprint region.

  • C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (two peaks of approximately equal intensity separated by 2 m/z units). Fragmentation patterns would likely involve the loss of the bromine atom, the nitro group, and the aldehyde group.

Applications in Drug Discovery and Development

Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The structural motifs present in this compound make it a valuable precursor for the synthesis of potentially bioactive molecules.

  • Scaffold for Heterocyclic Synthesis: The aldehyde group can be readily transformed to construct a variety of heterocyclic systems, which are common cores in many drug molecules.

  • Modulation of Biological Activity: The nitro group is a known pharmacophore in some antimicrobial and antiparasitic drugs.[5] Its reduction to an amino group offers a handle for further derivatization to modulate biological activity and pharmacokinetic properties.

  • Introduction of Diversity: The bromine atom allows for the introduction of a wide array of chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]

Derivatives of related nitrothiophenes have been investigated for various therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The specific biological targets and signaling pathways of derivatives of this compound would depend on the final molecular structure achieved through its chemical modifications.

Workflow for Drug Discovery Application:

G start This compound derivatization Chemical Derivatization (e.g., Condensation, Cross-Coupling, Reduction) start->derivatization library Library of Novel Thiophene Derivatives derivatization->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its multifunctional nature allows for a wide range of chemical transformations, providing access to diverse libraries of novel thiophene-based compounds for biological screening. Further research into the synthesis of new derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic potential of this promising building block.

References

An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde (CAS: 41498-07-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique structure, featuring a thiophene ring functionalized with an aldehyde, a bromo group, and a nitro group, offers multiple reaction sites for the construction of complex heterocyclic compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its potential in drug discovery and development. Thiophene and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of the nitro group, in particular, is a common feature in many biologically active compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueSource
CAS Number 41498-07-1[]
Molecular Formula C5H2BrNO3S[]
Molecular Weight 236.05 g/mol []
IUPAC Name This compound
Synonyms 4-Bromo-5-nitro-2-thiophenecarboxaldehyde[]
Boiling Point 301.573 °C at 760 mmHg[]
Density 1.99 g/cm³[]

Synthesis

Hypothetical Experimental Protocol:

A plausible synthesis route would start from 4-bromo-2-thiophenecarboxaldehyde.

  • Step 1: Nitration. To a cooled solution of 4-bromo-2-thiophenecarboxaldehyde in a suitable solvent such as concentrated sulfuric acid, a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature (e.g., in an ice-salt bath).

  • Step 2: Reaction Quenching and Extraction. After the addition is complete, the reaction mixture is stirred for a short period and then quenched by pouring it onto ice water. The product is then extracted with an organic solvent like ether.

  • Step 3: Purification. The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography to yield this compound.

This proposed method is based on general procedures for the nitration of thiophene derivatives.[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in a consolidated format. However, based on the analysis of its structure and data from similar compounds, the following characteristic spectral features can be expected:

Spectroscopy Expected Features
¹H NMR A singlet for the aldehyde proton (CHO) is expected to appear in the downfield region, typically between δ 9.5 and 10.5 ppm. A singlet for the proton on the thiophene ring is also expected. The exact chemical shifts are influenced by the electron-withdrawing effects of the nitro and bromo groups.[5][6]
¹³C NMR The carbon of the aldehyde group (C=O) would show a characteristic signal in the downfield region of the spectrum. Signals for the carbon atoms of the thiophene ring would also be present, with their chemical shifts influenced by the attached functional groups.
IR Spectroscopy Characteristic absorption bands would be observed for the carbonyl group (C=O) of the aldehyde, typically in the range of 1680-1700 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would also be present, usually around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and the bromine atom.[7][8]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The aldehyde group provides a reactive handle for condensation and cyclization reactions, while the bromo and nitro groups can be further modified or participate in cross-coupling reactions.

5.1. Synthesis of Bioactive Heterocycles

The aldehyde functionality of this compound allows for its use in multicomponent reactions to construct complex molecular scaffolds. These reactions are efficient methods for generating libraries of compounds for biological screening.[9] Thiophene derivatives are known to possess a wide range of pharmacological activities.[1][2]

5.2. Antimicrobial Agents

Nitrothiophene derivatives have been investigated for their antibacterial and antifungal activities.[10][11] The nitro group is a key pharmacophore in several antimicrobial drugs. Research has shown that some nitrothiophene-based small molecules exhibit broad-spectrum antibacterial activity, even against drug-resistant strains.[12][13] The mechanism of action of these compounds can involve the perturbation of the bacterial membrane potential or DNA damage.[12][13]

5.3. Anticancer Agents

Substituted thiophenes are a class of compounds that have been extensively studied for their anticancer properties.[1][2][14][15][16] Derivatives of thiophene have been shown to inhibit various enzymes involved in cancer progression, such as topoisomerase and tyrosine kinases, and can induce apoptosis in cancer cells.[1][2] The this compound scaffold can be utilized to synthesize novel thiophene-based compounds for evaluation as potential anticancer agents.

Experimental Workflow for the Synthesis of Bioactive Thiophene Derivatives:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_downstream Mechanism of Action Studies Start 4-Bromo-5-nitrothiophene- 2-carbaldehyde Reaction Reaction with Amine/Active Methylene Compound Start->Reaction Condensation/ Cyclization Product Substituted Thiophene Derivative Reaction->Product Assay In vitro Assays (e.g., MTT, MIC) Product->Assay Evaluation Target Identification of Biological Target (e.g., Enzyme Inhibition) Assay->Target Hit Compound Pathway Signaling Pathway Analysis Target->Pathway

Caption: A generalized workflow for the synthesis and biological evaluation of bioactive compounds derived from this compound.

Signaling Pathway Involvement in Cancer:

While specific signaling pathways for derivatives of this compound are not yet elucidated, related thiophene compounds have been shown to target key cancer-related pathways. For instance, some thiophene-quinoline hybrids have been found to inhibit EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase) and Topoisomerase II, leading to cell cycle arrest and apoptosis.[14]

G cluster_pathway Potential Downstream Effects in Cancer Cells Thiophene_Derivative Bioactive Thiophene Derivative EGFR_TK EGFR-TK Inhibition Thiophene_Derivative->EGFR_TK Topo_II Topoisomerase II Inhibition Thiophene_Derivative->Topo_II Cell_Cycle_Arrest Cell Cycle Arrest EGFR_TK->Cell_Cycle_Arrest Topo_II->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A conceptual diagram illustrating potential mechanisms of anticancer activity for bioactive thiophene derivatives.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. Its versatile reactivity allows for the synthesis of a wide array of heterocyclic structures. The growing body of research on the antimicrobial and anticancer activities of thiophene derivatives underscores the importance of this compound as a valuable tool for medicinal chemists and drug discovery professionals. Further exploration of the biological activities of compounds derived from this compound is warranted to uncover new lead compounds for the treatment of various diseases.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical characteristics, outlines experimental protocols for property determination, and discusses its potential biological mechanism of action.

Core Physical and Chemical Properties

PropertyValueSource
IUPAC Name This compound[]
CAS Number 41498-07-1[][2]
Molecular Formula C₅H₂BrNO₃S[]
Molecular Weight 236.05 g/mol []
Boiling Point 301.573 °C at 760 mmHg[]
Density 1.99 g/cm³[]
Melting Point Data not available
Solubility Data not available

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of dry this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid determination can be performed).

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid phase has transformed into a liquid is recorded as the completion of melting.

  • The recorded range constitutes the melting point of the sample.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in biological assays.

Principle: A standardized amount of the solute is mixed with a specific volume of a solvent, and its ability to form a homogeneous solution is observed.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure:

  • A precisely weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • A specific volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, dimethyl sulfoxide) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by shaking for a predetermined period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

  • The mixture is then allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved.

  • The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by establishing the maximum mass of solute that can be dissolved in a given volume of solvent.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible synthetic route can be proposed based on established thiophene chemistry. The following diagram illustrates a logical workflow for its synthesis starting from 4-bromothiophene-2-carbaldehyde.

G Proposed Synthesis of this compound A 4-Bromothiophene-2-carbaldehyde C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D This compound C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Pure Product E->F

Caption: Proposed synthetic workflow for this compound.

Putative Mechanism of Biological Action

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit antimicrobial properties. Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, including nitric oxide (NO), which can lead to cellular damage and cell death.

The following diagram illustrates the proposed mechanism of action for 5-nitrothiophene derivatives against susceptible bacteria.

G Proposed Mechanism of Action of 5-Nitrothiophenes cluster_0 Bacterial Cell A 5-Nitrothiophene (Prodrug) C Reductive Activation A->C B Bacterial Nitroreductase (e.g., NfsA, NfsB) B->C D Reactive Nitrogen Species (e.g., Nitric Oxide) C->D E Cellular Damage (DNA, proteins, lipids) D->E F Bactericidal Effect E->F

Caption: Activation and cytotoxic effects of 5-nitrothiophenes in bacteria.

References

An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and known biological activities of 4-Bromo-5-nitrothiophene-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted thiophene derivative containing a bromine atom, a nitro group, and an aldehyde functional group. The presence of these functional groups makes it a compound of interest for further chemical synthesis and biological screening.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₅H₂BrNO₃S[1][2][3][4]
Molecular Weight 236.04 g/mol [1][2][3][4]
IUPAC Name This compound[2]
CAS Number 41498-07-1[1]
Boiling Point 301.573°C at 760 mmHg[2][]
Density 1.99 g/cm³[2][]
SMILES C1=C(SC(=C1Br)--INVALID-LINK--[O-])C=O[2][]
InChI InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H[2][]

Synthesis and Experimental Protocols

General Procedure for Nitration of a Thiophene Carbaldehyde Derivative

Materials:

  • Thiophene-2-carbaldehyde derivative

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice-salt bath

  • Ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and kept cool.

  • The thiophene-2-carbaldehyde derivative is dissolved in concentrated sulfuric acid and cooled in an ice-salt bath.

  • The nitric acid/sulfuric acid mixture is added slowly to the cooled solution of the thiophene derivative with continuous stirring.

  • Stirring is continued for a short period after the addition is complete.

  • The reaction is quenched by pouring the mixture into ice water.

  • The product is extracted with ether.

  • The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • The final product can be purified by column chromatography.

Biological Activity and Potential Applications

Nitro-containing compounds, including nitrothiophenes, have been extensively studied for their wide range of biological activities.[3] Substituted thiophenes, in general, are recognized for their potential as antibacterial, antifungal, and anticancer agents.[7][8]

The biological activity of some nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols, leading to the displacement of a leaving group, or the formation of Meisenheimer complexes.[7] Derivatives of 4-bromothiophene-2-carbaldehyde have been synthesized and evaluated for their antibacterial, anti-urease, hemolytic, and antioxidant activities.[2]

While specific studies on the biological activity of this compound are limited, its structural features suggest it could be a valuable scaffold for the development of new therapeutic agents.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of substituted thiophene derivatives like this compound.

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation start Starting Material (e.g., Thiophene Derivative) reaction Chemical Reaction (e.g., Nitration, Bromination) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec, etc.) purification->characterization final_product Final Product (this compound) characterization->final_product screening Initial Biological Screening (e.g., Antibacterial Assay) final_product->screening dose_response Dose-Response Studies screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism lead_compound Identification of Lead Compound mechanism->lead_compound

Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this report compiles predicted spectroscopic values derived from analogous compounds and established principles of spectroscopic theory. It also outlines a plausible synthetic route and general experimental protocols for its characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-bromothiophene-2-carbaldehyde and 5-nitrothiophene-2-carbaldehyde, and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.1 - 8.3s
CHO9.9 - 10.1s

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3130 - 135
C-4120 - 125
C-5150 - 155
CHO180 - 185

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C=O (aldehyde)1700 - 1680Strong
C=C (aromatic)1600 - 1450Medium-Strong
N-O (nitro)1550 - 1500 and 1350 - 1300Strong
C-Br700 - 600Medium-Strong

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺235/237Molecular ion peak with bromine isotope pattern (approx. 1:1 ratio)
[M-CHO]⁺206/208Fragment corresponding to the loss of the formyl group
[M-NO₂]⁺189/191Fragment corresponding to the loss of the nitro group

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from a suitable thiophene precursor. A potential route involves the bromination and nitration of 2-thiophenecarboxaldehyde. The order of these steps would be crucial to ensure the desired regioselectivity.

General Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the target compound.

G cluster_synthesis Proposed Synthetic Pathway Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Bromination Bromination Thiophene-2-carbaldehyde->Bromination Reagent A Nitration Nitration Bromination->Nitration Reagent B This compound This compound Nitration->this compound

Caption: Proposed synthetic pathway for this compound.

G cluster_workflow Spectroscopic Characterization Workflow Synthesized_Compound Synthesized Compound Purification Purification (e.g., Chromatography) Synthesized_Compound->Purification NMR_Analysis NMR Analysis (¹H, ¹³C) Purification->NMR_Analysis IR_Analysis IR Analysis Purification->IR_Analysis MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Data_Interpretation Data Interpretation and Structure Confirmation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a substituted thiophene of interest in medicinal chemistry and materials science. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct singlets corresponding to the two protons in the molecule. The electron-withdrawing nature of the bromo, nitro, and aldehyde substituents significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde Proton (-CHO)9.5 - 10.5Singlet (s)1H
Thiophene Ring Proton (H-3)7.5 - 8.5Singlet (s)1H

Note: These are predicted values based on the analysis of similar substituted thiophenes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Interpretation and Signaling Pathway

The structure of this compound and the through-bond connectivities that give rise to the predicted ¹H NMR spectrum can be visualized. The lack of adjacent protons to the aldehyde and thiophene ring protons results in the observation of singlets for both signals.

Caption: Molecular structure and corresponding predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a standardized method for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

  • The sample temperature is typically maintained at 298 K (25 °C).

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals are captured.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

  • Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Perform baseline correction to ensure accurate integration.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

G A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shift (Reference to TMS at 0 ppm) B->C D Identify Number of Signals (Expected: 2) C->D E Analyze Chemical Shifts (δ) - Aldehyde region (9.5-10.5 ppm) - Aromatic region (7.5-8.5 ppm) D->E F Determine Multiplicity (Expected: Both singlets) E->F G Measure Integration (Expected Ratio: 1:1) F->G H Correlate Data with Structure G->H I Structure Confirmed H->I

Caption: Workflow for ¹H NMR spectral analysis and structure confirmation.

Safeguarding Research: A Technical Guide to the Safe Handling of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 4-Bromo-5-nitrothiophene-2-carbaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates best practices from safety data for structurally similar thiophene derivatives. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

GHS Classification (Anticipated, based on analogs)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1][3]
Acute Toxicity, Oral4 (Harmful)Harmful if swallowed (Precautionary)[2][4]
Acute Toxicity, Dermal4 (Harmful)Harmful in contact with skin (Precautionary)[2]
Acute Toxicity, Inhalation4 (Harmful)Harmful if inhaled (Precautionary)[2]

Physical and Chemical Properties

Quantitative data for this compound is sparse. The following table includes data for the target compound where available and for a closely related analog, 4-Bromo-2-thiophenecarboxaldehyde, for reference.

PropertyThis compound4-Bromo-2-thiophenecarboxaldehyde (for reference)
Molecular Formula C5H2BrNO3S[]C5H3BrOS
Molecular Weight 236.045 g/mol []191.05 g/mol
Appearance Yellow Solid (Anticipated)[1]Solid
Boiling Point 301.573°C at 760 mmHg[]114-115 °C at 11 mmHg
Melting Point Not available44-46 °C
Density 1.99 g/cm³[]Not available
Flash Point Not available113 °C (closed cup)
Solubility Insoluble in water (anticipated)[6]Not available

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Wear nitrile or other chemically resistant gloves.[1][2][3] A lab coat or chemical-resistant apron is also required.[1]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][4]

  • Consider storing under an inert atmosphere, especially for long-term storage, to prevent degradation.[2][4]

Experimental Protocols: Safe Handling Workflow

The following protocol outlines a generalized workflow for handling this compound in a research setting.

Protocol: Weighing and Dispensing of this compound

  • Preparation:

    • Don all required PPE before entering the designated work area.

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatula, weighing paper/boat, receiving vessel, etc.) within the fume hood.

  • Dispensing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid compound to the weighing paper or boat on a tared analytical balance.

    • Avoid generating dust. If dust is unavoidable, ensure the fume hood sash is at the appropriate height to capture any airborne particles.[3]

    • Promptly and securely close the primary container.

  • Transfer:

    • Carefully transfer the weighed compound into the reaction vessel or a suitable container for dissolution.

    • Use a funnel if necessary to prevent spillage.

  • Cleanup:

    • Clean any residual powder from the spatula and work surface using a solvent-moistened wipe (e.g., ethanol or isopropanol), ensuring the wipe is disposed of as hazardous waste.

    • Dispose of the weighing paper/boat and any contaminated consumables in a designated solid hazardous waste container.

  • Post-Handling:

    • Remove gloves and lab coat before leaving the work area.

    • Wash hands thoroughly with soap and water.[1][2]

Emergency Procedures

First Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][6]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent entry into the area.

    • Await the arrival of trained hazardous materials responders.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of unused material and contaminated items in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][2] Do not dispose of down the drain or in regular trash.

Visualizing Safe Handling

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Mitigation_Flowchart cluster_assessment Risk Assessment cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response Assess_Hazards Assess Hazards (Irritant, Potential Toxin) Review_Protocols Review Safe Handling Protocols Assess_Hazards->Review_Protocols Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Review_Protocols->Select_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Select_PPE->Prepare_Workspace Execute_Experiment Execute Experiment in Fume Hood Prepare_Workspace->Execute_Experiment Handle_Waste Segregate Hazardous Waste Execute_Experiment->Handle_Waste Emergency_Procedures Follow Emergency Procedures (Spill, Exposure) Execute_Experiment->Emergency_Procedures If incident occurs

Caption: Hazard Mitigation Workflow for Chemical Handling.

PPE_Selection_Logic Chemical_Properties Chemical Properties - Solid/Dust - Irritant - Potential Toxin PPE_Requirements Required PPE Eye Protection (Goggles/Face Shield) Skin Protection (Gloves, Lab Coat) Respiratory Protection (Respirator if dust) Chemical_Properties->PPE_Requirements dictates

Caption: Logic for Personal Protective Equipment Selection.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-5-nitrothiophene-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide offers a predictive analysis based on the known solubility of structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and a plausible synthetic route.

Predictive Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO is well-suited to dissolve polar compounds containing nitro and carbonyl groups.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a strong polar aprotic solvent capable of solvating a wide range of organic molecules.
AcetoneModerate to HighThe ketone functionality of acetone allows for dipole-dipole interactions, facilitating the dissolution of the polar this compound.
Dichloromethane (DCM)ModerateWhile less polar than DMSO or DMF, DCM is a good solvent for many organic compounds and is known to dissolve similar bromo-thiophene aldehydes.[1]
ChloroformModerateSimilar to DCM, chloroform is a common solvent for related compounds.[2]
Ethyl AcetateModerateAs a moderately polar solvent, ethyl acetate is likely to be a suitable solvent.
Polar Protic MethanolModerateThe hydroxyl group of methanol can form hydrogen bonds, and it is a known solvent for similar bromo-thiophene aldehydes.[2]
EthanolModerateSimilar to methanol, ethanol's polarity and hydrogen bonding capability should allow for reasonable solubility.[1]
Nonpolar TolueneLowThe aromatic nature of toluene may offer some interaction with the thiophene ring, but the overall polarity mismatch is likely to result in low solubility.
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the highly polar target compound.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a reliable gravimetric method for this purpose.

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight seals

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass vials for drying

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the vials containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, accurately weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Calculation Formula:

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of solvent withdrawn

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter through 0.22 µm syringe filter C->D E Evaporate solvent under vacuum D->E F Weigh dried solute E->F G Calculate solubility F->G

Diagram 1: Experimental workflow for gravimetric solubility determination.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the known synthesis of 5-nitrothiophene-2-carbaldehyde[3]. The proposed starting material is 4-bromo-2-thiophenecarboxaldehyde.

Reaction Scheme:

The synthesis involves the nitration of 4-bromo-2-thiophenecarboxaldehyde using a mixture of fuming nitric acid and concentrated sulfuric acid. The electrophilic nitronium ion (NO₂⁺) generated in situ will attack the electron-rich thiophene ring. Due to the directing effects of the bromo and aldehyde groups, the nitro group is expected to be introduced at the 5-position.

Proposed Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add fuming nitric acid to concentrated sulfuric acid with stirring.

  • Reaction: Slowly add a solution of 4-bromo-2-thiophenecarboxaldehyde in concentrated sulfuric acid to the cooled nitrating mixture. Maintain the temperature and continue stirring for a short period after the addition is complete.

  • Quenching and Extraction: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing and Drying: Wash the combined organic extracts sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

synthesis_pathway cluster_steps Synthetic Steps reagents Fuming Nitric Acid + Concentrated Sulfuric Acid step1 Nitration reagents->step1 starting_material 4-Bromo-2-thiophenecarboxaldehyde starting_material->step1 intermediate Reaction Mixture step2 Work-up (Quenching, Extraction, Washing) intermediate->step2 product This compound step1->intermediate step3 Purification (Chromatography) step2->step3 step3->product

Diagram 2: Proposed synthesis pathway for this compound.

This guide provides a foundational understanding of the solubility and synthesis of this compound for professionals in the fields of chemical research and drug development. The provided experimental protocol offers a clear path to obtaining the necessary quantitative data for future applications.

References

The Multifaceted Biological Potential of Nitrothiophene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and antiparasitic properties of these compounds. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and elucidates the underlying mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in drug discovery. The introduction of a nitro group to the thiophene ring often enhances its biological activity, giving rise to a diverse array of pharmacological properties.[1] Nitrothiophenes have been extensively investigated for their potential to combat infectious diseases and cancer, with several derivatives showing promising results in preclinical studies.[2][3] This guide will explore the key therapeutic areas where nitrothiophene compounds have shown significant potential.

Antimicrobial Activity

Nitrothiophene derivatives have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their efficacy stems from unique mechanisms of action that differ from many conventional antibiotics.[3][4]

Quantitative Antimicrobial Data

The antimicrobial potency of nitrothiophene compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
2-chloro-3,5-dinitrothiopheneEscherichia coli-[5]
2-bromo-3,5-dinitrothiopheneEscherichia coli-[5]
2,4-dinitrothiopheneEscherichia coli-[5]
5-nitrothiophene-2-carbaldehydeEscherichia coli-[5]
IITR00803Escherichia coli ATCC 2592216[3]
IITR00803Salmonella enterica serovar Typhimurium4[3]
IITR00803Clinical isolates of enteric bacteria4-32[3]
Thiophene Derivative 4Colistin-resistant A. baumannii16 (MIC50)[6]
Thiophene Derivative 5Colistin-resistant A. baumannii16 (MIC50)[6]
Thiophene Derivative 8Colistin-resistant A. baumannii32 (MIC50)[6]
Thiophene Derivative 4Colistin-resistant E. coli8-32 (MIC50)[6]
Thiophene Derivative 8Colistin-resistant E. coli8-32 (MIC50)[6]

Note: Some references did not provide specific MIC values but indicated high activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay for determining the MIC of antimicrobial agents.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Nitrothiophene compound stock solution

  • Positive control (bacterial culture without compound)

  • Negative control (MHB only)

Procedure:

  • Prepare serial two-fold dilutions of the nitrothiophene compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]

  • Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the positive control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Mechanism of Antimicrobial Action

The antimicrobial activity of many nitrothiophene compounds is dependent on their activation by bacterial nitroreductases.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Nitrothiophene Nitrothiophene NfsA_NfsB Nitroreductases (NfsA, NfsB) Nitrothiophene->NfsA_NfsB Reduction Activated_Metabolite Reactive Nitrogen Species (e.g., NO) NfsA_NfsB->Activated_Metabolite Generates DNA DNA Activated_Metabolite->DNA Attacks Cellular_Proteins Cellular_Proteins Activated_Metabolite->Cellular_Proteins Attacks Lipid_Membrane Lipid_Membrane Activated_Metabolite->Lipid_Membrane Attacks DNA_Damage DNA Damage DNA->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Cellular_Proteins->Enzyme_Inhibition Lipid_Peroxidation Lipid Peroxidation Lipid_Membrane->Lipid_Peroxidation Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death Lipid_Peroxidation->Bacterial_Cell_Death

Antimicrobial mechanism of nitrothiophenes.

Anticancer Activity

Several nitrothiophene derivatives have exhibited significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. Their mechanisms often involve the induction of programmed cell death, or apoptosis.[10]

Quantitative Anticancer and Cytotoxicity Data

The anticancer potential of these compounds is assessed by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their cytotoxic concentration (CC50) against normal cell lines to determine selectivity.

CompoundCell LineAssay TypeValue (µM)Reference
Thiophene carboxylate F8CCRF-CEM (leukemia)CC502.89[10]
Thiophene carboxylate F8Various cancer linesCC500.805 - 3.05[10]
Thiophene derivative 3bHepG2 (liver cancer)IC503.105[11]
Thiophene derivative 3bPC-3 (prostate cancer)IC502.15[11]
Thiophene derivative 4cHepG2 (liver cancer)IC502.54[11]
Thiophene derivative 4cPC-3 (prostate cancer)IC501.98[11]
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone L8-CytotoxicityModerate[12]
5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14bMCF-7 (breast cancer)IC500.85[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][14]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Nitrothiophene compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Treat the cells with various concentrations of the nitrothiophene compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[14]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate for 10-15 minutes to ensure complete dissolution.[5][14]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Mechanism of Anticancer Action: Induction of Intrinsic Apoptosis

Nitrothiophene compounds can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

anticancer_mechanism Nitrothiophene Nitrothiophene Mitochondrion Mitochondrion Nitrothiophene->Mitochondrion Induces Stress Membrane_Depolarization Mitochondrial Membrane Potential Depolarization Mitochondrion->Membrane_Depolarization Cytochrome_c Cytochrome c Release Membrane_Depolarization->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits and Activates Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves and Activates Caspase37 Caspase-3/7 (active) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Induction of apoptosis by nitrothiophenes.

Antiparasitic Activity

Nitrothiophene-based compounds have shown significant promise as agents against various parasites, including the causative agents of Human African Trypanosomiasis (Trypanosoma brucei).[2]

Quantitative Antiparasitic Data

The efficacy of these compounds against parasites is often expressed as the half-maximal effective concentration (EC50).

CompoundParasite StrainEC50 (µM)Reference
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10)T. b. brucei-[2]
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10)T. b. gambiense-[2]
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10)T. b. rhodesiense-[2]
Nitrothiophene analog of compound 1T. brucei0.69[2]

Note: For compound 10, specific EC50 values were not explicitly stated in the abstract, but it was highlighted as highly potent and effective in mouse models.[2]

Experimental Protocol: Alamar Blue Assay for Trypanosoma brucei

The Alamar Blue assay is a common method to assess the viability of trypanosomes.[2]

Materials:

  • 96-well plates

  • T. b. brucei (bloodstream forms)

  • HMI-9 medium with supplements

  • Nitrothiophene compound stock solution

  • Alamar Blue (resazurin) solution

  • Fluorometer

Procedure:

  • Culture bloodstream forms of T. b. brucei in HMI-9 medium supplemented with 10% FBS and other necessary components.[2]

  • Dispense the parasite culture into 96-well plates.

  • Add serial dilutions of the nitrothiophene compound to the wells.

  • Incubate the plates under appropriate conditions for 48-72 hours.

  • Add Alamar Blue solution to each well and incubate for a further 4-6 hours.

  • Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • The fluorescence intensity is proportional to the number of viable parasites. Calculate the EC50 value from the dose-response curve.

Mechanism of Antiparasitic Action: F420-Dependent Activation

Similar to their antibacterial counterparts, the antiparasitic activity of certain nitrothiophenes against mycobacteria and some protozoa relies on reductive activation. This process involves the deazaflavin cofactor F420-dependent nitroreductase (Ddn).

antiparasitic_mechanism cluster_parasite Parasite/Mycobacterium Cell Nitrothiophene_Prodrug Nitrothiophene Prodrug Ddn Ddn (F420-dependent nitroreductase) Nitrothiophene_Prodrug->Ddn F420_oxidized F420 (oxidized) FGD1 FGD1 F420_oxidized->FGD1 NADP+ -> NADPH F420_reduced F420H2 (reduced) FGD1->F420_reduced F420_reduced->Ddn Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug Reductive Activation Cellular_Targets Cellular Targets Activated_Drug->Cellular_Targets Damages Parasite_Death Parasite Death Cellular_Targets->Parasite_Death

F420-dependent activation of nitrothiophenes.

Conclusion

Nitrothiophene compounds exhibit a remarkable range of biological activities, positioning them as a valuable scaffold in the quest for new therapeutic agents. Their potent antimicrobial, anticancer, and antiparasitic properties, coupled with their distinct mechanisms of action, offer exciting opportunities for overcoming drug resistance and treating challenging diseases. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future efforts should focus on optimizing the efficacy, selectivity, and pharmacokinetic profiles of lead nitrothiophene derivatives to translate their preclinical potential into clinical applications.

References

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has solidified its position as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique physicochemical properties, bioisosteric resemblance to the benzene ring, and synthetic versatility have made it an integral component in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of thiophene derivatives in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Success

The utility of the thiophene ring in drug design is deeply rooted in its distinct electronic and structural characteristics. It is frequently employed as a bioisostere for the phenyl ring, a strategic substitution that can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The sulfur atom within the thiophene ring imparts a higher electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing medicinal chemists with a versatile handle for functionalization. Furthermore, the sulfur atom can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding. The lipophilicity of the thiophene ring is another key attribute, influencing its ability to traverse cellular membranes.

Therapeutic Applications of Thiophene Derivatives

Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs and a plethora of promising drug candidates.[1] Their therapeutic applications span a wide range of diseases, including cancer, infectious diseases, inflammation, and central nervous system disorders.[2]

Anticancer Activity

Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3] These mechanisms include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of apoptosis.[4][5]

Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis.[6][7][8] For instance, certain 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown strong antiproliferative activity by interacting with the colchicine-binding site on tubulin.[7][8] Another important anticancer strategy involves the inhibition of protein kinases that are often dysregulated in cancer. Thiophene derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt, and FMS-like Tyrosine Kinase 3 (FLT3), which are crucial for tumor growth, angiogenesis, and survival.[9][10][11][12]

Compound ID/SeriesCancer Cell LineAssayIC50 (µM)Reference CompoundReference Compound IC50 (µM)Reference
Tubulin Polymerization Inhibitors
DPP-21Various (average of 6)Antiproliferative~0.00623Colchicine0.00926[13]
Thiophenyl hydrazone 5bHT29 (Colon)Cytotoxicity (MTT)2.61 ± 0.34--[14]
Thiophenyl hydrazone 5b-Tubulin Polymerization8.21 ± 0.30Nocodazole-[14]
Kinase Inhibitors
Thieno[2,3-d]pyrimidine 5-FLT3 Kinase32.435 ± 5.5--[11]
Thienopyrimidine 3bHepG2 (Liver)Cytotoxicity (MTT)3.105 ± 0.14DoxorubicinNot specified[15]
Thienopyrimidine 3bPC-3 (Prostate)Cytotoxicity (MTT)2.15 ± 0.12DoxorubicinNot specified[15]
Thienopyrimidine 3b-VEGFR-2 Kinase0.126Sorafenib0.045[10]
Thienopyrimidine 3b-AKT-1 Kinase6.96LY27803014.62[10]
Thieno[3,2-b]pyrrole 4cHepG2 (Liver)Cytotoxicity (MTT)3.023 ± 0.12DoxorubicinNot specified[15]
Thieno[3,2-b]pyrrole 4cPC-3 (Prostate)Cytotoxicity (MTT)3.12 ± 0.15DoxorubicinNot specified[15]
Thieno[3,2-b]pyrrole 4c-VEGFR-2 Kinase0.075Sorafenib0.045[10]
Thieno[3,2-b]pyrrole 4c-AKT-1 Kinase4.60LY27803014.62[10]
5-hydroxybenzothiophene 16bU87MG (Glioblastoma)Cytotoxicity7.2--[9]
5-hydroxybenzothiophene 16b-Clk4 Kinase0.011--[9]
5-hydroxybenzothiophene 16b-DRAK1 Kinase0.087--[9]
5-hydroxybenzothiophene 16b-Haspin Kinase0.1257--[9]
Other Anticancer Thiophene Derivatives
Thiophene carboxamide 2bHep3B (Liver)Cytotoxicity (MTS)5.46--[16]
Thiophene carboxamide 2dHep3B (Liver)Cytotoxicity (MTS)8.85--[16]
Thiophene carboxamide 2eHep3B (Liver)Cytotoxicity (MTS)12.58--[16]
Compound 1312SGC-7901 (Gastric)AntiproliferativeNot specified5-Fluorouracil-[6]
Compound 1312HT-29 (Colon)AntiproliferativeNot specified5-Fluorouracil-[6]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents.[17] Thiophene derivatives have garnered considerable attention for their promising antibacterial and antifungal properties.[18][19]

Compound IDBacterial/Fungal StrainMIC (mg/L or µg/mL)Reference
Thiophene Derivative 4Acinetobacter baumannii ATCC 179784[17]
Thiophene Derivative 4Escherichia coli ATCC 2592216[17]
Thiophene Derivative 5Colistin-Resistant A. baumannii16 (MIC50)[20]
Thiophene Derivative 8Colistin-Resistant E. coli32 (MIC50)[20]
Spiro–indoline–oxadiazole 17Clostridium difficile2 to 4 µg/mL[19]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16 µg/mL[18]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16 µg/mL[18]
Anti-inflammatory Activity

Chronic inflammatory diseases represent a major therapeutic challenge. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[21] Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[22][23]

Compound IDTargetIC50 (µM)ComparisonReference
Compound 21COX-20.67More potent than celecoxib (1.14 µM)[22]
Compound 21LOX2.33More potent than sodium meclofenamate (5.64 µM)[22]
Compound 29a-dCOX-20.31–1.40Selective COX-2 inhibitors[22]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiophene derivatives stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways.

anticancer_pathways Apoptosis Apoptosis Cell Survival\n& Proliferation Cell Survival & Proliferation Tumor Growth Tumor Growth

Caption: Anticancer mechanisms of thiophene derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene derivatives.

Synthesis of Thiophene Derivatives

A common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.

General Procedure for Gewald Synthesis: [24]

  • To a stirred mixture of an α-methylene ketone (1 equivalent), an activated nitrile (e.g., ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent (e.g., ethanol or dimethylformamide), a catalytic amount of a base (e.g., diethylamine or morpholine) is added dropwise at room temperature.

  • The reaction mixture is then heated to 40-50°C and stirred for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

synthesis_workflow start Starting Materials (α-Methylene Ketone, Activated Nitrile, Sulfur) gewald Gewald Reaction (Base catalyst, 40-50°C) start->gewald workup Reaction Work-up (Precipitation in ice-water, Filtration) gewald->workup purification Purification (Recrystallization) workup->purification product 2-Aminothiophene Derivative purification->product

Caption: General workflow for Gewald synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25]

Protocol: [5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][26]

Protocol: [18]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial twofold dilutions of the thiophene derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules.

Protocol: [8]

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Addition: Add the thiophene derivative at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (DMSO) should be included.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

Conclusion

Thiophene derivatives continue to be a highly fruitful area of research in medicinal chemistry. Their versatile scaffold allows for the generation of vast chemical libraries with a wide range of biological activities. The examples and protocols provided in this guide highlight the significant contributions of thiophene-based compounds to the development of new therapeutics for cancer, infectious diseases, and inflammation. Future research in this area will undoubtedly lead to the discovery of even more potent and selective drug candidates with improved clinical outcomes.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 4-Bromo-5-nitrothiophene-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde and its subsequent derivatization to yield compounds with potential therapeutic applications. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the exploration of this versatile scaffold for drug discovery.

Introduction

Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a nitro group and a bromine atom onto the thiophene-2-carbaldehyde core creates a highly reactive and versatile intermediate, this compound. The electron-withdrawing nature of the nitro group, combined with the synthetic utility of the bromine and aldehyde functionalities, makes this compound an attractive starting point for the synthesis of novel derivatives with potential antimicrobial and anticancer properties.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nitration of 4-bromothiophene-2-carbaldehyde. While a specific detailed protocol for this exact transformation can be elusive in the literature, a general procedure can be adapted from standard nitration methods for thiophene derivatives.

Experimental Protocol: Nitration of 4-Bromothiophene-2-carbaldehyde

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromothiophene-2-carbaldehyde (1 equivalent) in acetic anhydride at 0°C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid to acetic anhydride at 0°C.

  • Add the nitrating mixture dropwise to the solution of 4-bromothiophene-2-carbaldehyde over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Expected Yield: The yield can vary but is expected to be in the range of 60-80% based on similar reactions.

Derivatization of this compound for Biological Screening

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a diverse library of derivatives, including Schiff bases and hydrazones. These derivatives have shown promise as antimicrobial and anticancer agents.

General Synthetic Workflow

The synthesis of bioactive derivatives from this compound and their subsequent biological evaluation follows a logical progression.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A 4-Bromothiophene-2-carbaldehyde B Nitration A->B C This compound B->C D Primary Amine / Hydrazine E Condensation Reaction C->E D->E F Schiff Base / Hydrazone Derivatives E->F G Antimicrobial Screening F->G H Anticancer Screening F->H I Data Analysis (MIC, IC50) G->I H->I

Caption: Synthetic and screening workflow.

Experimental Protocol: Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of Hydrazone Derivatives

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., isonicotinic acid hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • The resulting solid product is collected by filtration, washed with the solvent, and dried.

Applications in Drug Discovery

Derivatives of nitrothiophenes are actively being investigated for their potential as therapeutic agents. The synthesized compounds from this compound can be screened for various biological activities.

Antimicrobial Activity

Schiff bases and hydrazones derived from thiophene-2-carbaldehyde analogs have demonstrated significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Anticancer Activity

Many thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The planar structure of the thiophene ring allows for intercalation with DNA, and the substituents can interact with the active sites of key enzymes involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize representative data for derivatives of substituted thiophene-2-carbaldehydes, illustrating the potential of this class of compounds.

Table 1: Antimicrobial Activity of Thiophene-2-carbaldehyde Derivatives

Compound TypeDerivativeTest OrganismMIC (µg/mL)
Schiff BaseN-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimineS. aureus16
E. coli32
HydrazoneIsonicotinohydrazide derivativeM. tuberculosis6.25
C. albicans32

Table 2: Anticancer Activity of Thiophene-2-carbaldehyde Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)
Chalcone3-(3-Methoxyphenyl)thiophene-2-carbaldehyde chalconeHCT-15 (Colon)21
Thiazolidinone5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMCF-7 (Breast)5.02
MDA-MB-231 (Breast)15.24

Signaling Pathways and Mechanisms of Action

The biological activity of these derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, some anticancer compounds derived from similar scaffolds have been shown to induce apoptosis through the intrinsic pathway.

G cluster_pathway Apoptosis Induction Pathway A Thiophene Derivative B Mitochondrial Stress A->B Induces C Caspase Activation B->C Leads to D Apoptosis C->D Results in

Caption: Simplified apoptosis pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The straightforward derivatization of its aldehyde group allows for the creation of diverse chemical libraries of Schiff bases, hydrazones, and other related compounds. The promising antimicrobial and anticancer activities reported for analogous structures warrant further investigation into the derivatives of this compound as potential therapeutic agents. These application notes provide a solid foundation for researchers to explore the synthetic and medicinal potential of this important scaffold.

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[2] Its applications are extensive, particularly in the synthesis of biaryl and heteroaryl structures that form the core of many pharmaceutical compounds, agrochemicals, and advanced materials.[1]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Bromo-5-nitrothiophene-2-carbaldehyde with various arylboronic acids. The resulting 4-aryl-5-nitrothiophene-2-carbaldehyde scaffolds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with substituted thiophenes.[3][4] The presence of the electron-withdrawing nitro and aldehyde groups on the thiophene ring influences the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle and Considerations

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 4-aryl-5-nitrothiophene-2-carbaldehyde product and regenerating the palladium(0) catalyst.[5]

The electron-withdrawing nature of the nitro and aldehyde groups in this compound is expected to facilitate the initial oxidative addition step, a key consideration in designing the reaction protocol.[6] While the nitro group is generally well-tolerated in Suzuki couplings, in some cases, specialized bulky phosphine ligands may be required to achieve high efficiency.[7] However, for many electron-deficient nitroarenes, standard catalysts like Pd(PPh₃)₄ have proven effective.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for the Suzuki coupling of substituted bromothiophenes.[3][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane/Water (e.g., 4:1 or 6:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the desired arylboronic acid, and the base (K₂CO₃ or K₃PO₄).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 8 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-nitrothiophene-2-carbaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and reduced reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-8 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF with a small amount of water)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Add the degassed solvent to the vial and seal it with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on reported yields for analogous reactions with 4-bromothiophene-2-carbaldehyde.[3] Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenyl-5-nitrothiophene-2-carbaldehyde75-85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-nitrothiophene-2-carbaldehyde80-90
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-5-nitrothiophene-2-carbaldehyde70-80
43-Fluorophenylboronic acid4-(3-Fluorophenyl)-5-nitrothiophene-2-carbaldehyde70-80
52-Thienylboronic acid4-(Thiophen-2-yl)-5-nitrothiophene-2-carbaldehyde65-75
64-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-5-nitrothiophene-2-carbaldehyde60-70

Visualizations

Suzuki_Coupling_Pathway R_Br 4-Bromo-5-nitrothiophene- 2-carbaldehyde R_Pd_Br R-Pd(II)L_n-Br R_Br->R_Pd_Br Oxidative Addition Pd0 Pd(0)L_n Pd0->R_Pd_Br R_Pd_Ar R-Pd(II)L_n-Ar R_Pd_Br->R_Pd_Ar Transmetalation Ar_BOH2 Ar-B(OH)₂ Ar_BO2_Base [Ar-B(OH)₃]⁻ Ar_BOH2->Ar_BO2_Base Base Base (e.g., K₂CO₃) Base->Ar_BO2_Base Ar_BO2_Base->R_Pd_Ar R_Pd_Ar->Pd0 R_Ar 4-Aryl-5-nitrothiophene- 2-carbaldehyde R_Pd_Ar->R_Ar Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvent (e.g., Dioxane/Water) inert_atm->solvent reaction Heat and Stir (85-95°C, 8-24h) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 4-Aryl-5-nitrothiophene-2-carbaldehyde purification->product

General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Heck reaction of 4-bromo-5-nitrothiophene-2-carbaldehyde, a valuable building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes.[1][2] This protocol is designed as a comprehensive guide for laboratory execution, based on established methodologies for structurally related thiophene derivatives and electron-deficient aryl halides.[3][4]

The presence of both a nitro and a formyl group renders this compound an electron-deficient substrate. This electronic property influences its reactivity in cross-coupling reactions. The protocol outlined below is optimized for the selective vinylation at the C4 position of the thiophene ring. Given the substrate's specific substitution pattern, empirical optimization of reaction parameters may be necessary to achieve maximum yield and purity.

Experimental Protocol: Heck Reaction

This protocol details the coupling of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)

  • Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Argon or nitrogen gas supply

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, previously purged with argon or nitrogen, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (5 mL). Stir the resulting mixture at room temperature for approximately 10 minutes to allow for pre-formation of the active catalyst.

  • Base and Alkene Addition: Add the base, for example, triethylamine (1.5 mmol, 1.5 eq.), followed by the desired alkene (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. The optimal temperature will depend on the specific alkene and solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) followed by brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure vinylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound. These values are derived from protocols for analogous substituted bromothiophenes and should serve as a starting point for optimization.[4]

Table 1: Typical Reaction Conditions for Heck Coupling

ParameterTypical Range/ValueNotes
Palladium CatalystPd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective precatalyst.
Catalyst Loading1-5 mol%Lower loadings may be achievable with highly reactive alkenes or upon optimization.
LigandPPh₃, P(o-tol)₃, BINAPThe choice of ligand can impact reaction rate and selectivity. PPh₃ is often sufficient for standard substrates.
BaseEt₃N, K₂CO₃, NaOAcAn organic base like triethylamine is frequently used. Inorganic bases can also be effective.
SolventDMF, DMAc, Toluene, 1,4-DioxaneAprotic polar solvents are generally preferred to ensure the solubility of reactants.
Temperature80-120 °CThe reaction temperature is dependent on the reactivity of the specific substrates.
Reaction Time4-24 hoursProgress should be monitored by TLC or GC-MS.
AlkeneStyrenes, Acrylates, AcrylonitrileElectron-deficient and styrenic alkenes are generally good substrates for the Heck reaction.[5]

Table 2: Expected Products and Typical Yields

Alkene PartnerExpected ProductTypical Yield Range (%)
Styrene(E)-4-(2-phenylvinyl)-5-nitrothiophene-2-carbaldehyde60-85
Methyl AcrylateMethyl (E)-3-(2-formyl-5-nitrothiophen-4-yl)acrylate70-95
Acrylonitrile(E)-3-(2-formyl-5-nitrothiophen-4-yl)acrylonitrile65-90

Yields are estimates based on reactions with analogous substituted bromothiophenes and are highly dependent on optimized reaction conditions.

Visualizations

Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reactants: This compound, Pd(OAc)₂, PPh₃ add_reagents Add Solid Reactants to Flask prep_reagents->add_reagents prep_flask Dry & Purge Schlenk Flask with Inert Gas (Ar/N₂) prep_flask->add_reagents add_solvent Add Anhydrous, Degassed Solvent (e.g., DMF) add_reagents->add_solvent stir_rt Stir at Room Temperature (10 min) add_solvent->stir_rt add_base_alkene Add Base (Et₃N) & Alkene stir_rt->add_base_alkene heat_reaction Heat Reaction Mixture (80-120 °C) add_base_alkene->heat_reaction monitor Monitor Progress (TLC / GC-MS) heat_reaction->monitor cool_down Cool to Room Temperature monitor->cool_down extraction Dilute with Ethyl Acetate, Wash with H₂O & Brine cool_down->extraction dry_concentrate Dry (Na₂SO₄), Filter & Concentrate extraction->dry_concentrate purification Purify by Flash Column Chromatography dry_concentrate->purification product Pure Product purification->product

Caption: Experimental workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)(alkene)L₂]⁺X⁻ alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R'-Pd(II)(X)L₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)(X)L₂] + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 - HBX

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of substituted thiophenes, a cornerstone of modern organic synthesis for the construction of complex molecular architectures found in pharmaceuticals and advanced materials.

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the functionalization of the thiophene ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, Heck, Sonogashira, and C-H activation/arylation, with a focus on their application to substituted thiophene substrates.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organohalide.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Thiophenes
Thiophene SubstrateCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-BromothiophenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
3-Thiopheneboronic acid4-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801688
2,5-Dibromo-3-methylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O902485[1]
2-Thiopheneboronic acid2-ChloropyridinePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1101892
3-Bromobenzo[b]thiophene-2-carbaldehydeArylboronic acidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the thiophene halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, offering excellent functional group tolerance.

Quantitative Data for Stille Coupling of Substituted Thiophenes
Thiophene SubstrateCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
3,4-Dibromothiophene(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene1101685[2]
2-(Tributylstannyl)thiophene4-IodoanisolePd₂(dba)₃ (2)P(o-tol)₃ (8)-Toluene1001292
2,5-Bis(trimethylstannyl)thiophene4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3][4]-phenanthroline-1,3,6,8-tetraonePd₂(dba)₃P(o-tolyl)₃-Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
2-Bromo-5-hexylthiophene2,2'-Bis(trimethylstannyl)thienothiophenePd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene10012Not Specified
3-BromothiopheneVinyltributylstannanePdCl₂(PPh₃)₂ (3)--THF652478
Experimental Protocol: Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the thiophene halide or triflate (1.0 equiv) and the organostannane (1.0-1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene, THF).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and ligand (if necessary) to the reaction mixture.[2]

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.[2]

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir for at least one hour.[2]

  • Purification: Filter the mixture through Celite to remove the precipitated tributyltin fluoride. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[2]

III. Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.

Quantitative Data for Buchwald-Hartwig Amination of Substituted Thiophenes
Thiophene SubstrateCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-BromothiopheneMorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001890
3-BromothiopheneAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1102482
2-Aminothiophene4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001675
3-Aminobenzo[b]thiophene-2-carboxylateBromobenzenesPd(OAc)₂XantphosCs₂CO₃Dioxane120Not SpecifiedModerate to high[6]
Polysubstituted bromothiophenesAnilinesNot SpecifiedNot SpecifiedCs₂CO₃Not SpecifiedNot SpecifiedNot SpecifiedGood[7]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: Charge a flame-dried Schlenk tube with the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv), palladium precatalyst (1-5 mol%), and ligand (1.2-6 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Stir the mixture at the indicated temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

IV. Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data for Heck Reaction of Substituted Thiophenes
Thiophene SubstrateCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-BromothiopheneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001285
3-IodothiopheneMethyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile802478
ThiopheneCyclic enonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Activated thiophenesAryl halidesPd(OAc)₂-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to good[9]
2-IodothiopheneAlkenesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInferior[10]
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine the thiophene halide (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (if required).

  • Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv) and the solvent (e.g., DMF, acetonitrile).

  • Reaction: Seal the vessel and heat the mixture with stirring to the specified temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter to remove palladium black and salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.

V. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11]

Quantitative Data for Sonogashira Coupling of Substituted Thiophenes
Thiophene SubstrateCoupling PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-IodothiophenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695
3-Bromothiophene1-HexynePd(OAc)₂ (1)CuI (2)i-Pr₂NHToluene801288
IodothiopheneTerminal alkynesPd/CCuIPPh₃WaterNot SpecifiedNot SpecifiedGood[12]
2-IodothiophenolPhenylacetylenePd(II) catalyst-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to good
Thiophene derivativesTrimethylsilylacetyleneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMicrowave0.08-0.42Excellent
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the thiophene halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, Et₃N) and the base (e.g., Et₃N, i-Pr₂NH). Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

VI. C-H Activation/Arylation

Direct C-H activation/arylation is an increasingly important, atom-economical method that avoids the pre-functionalization of the thiophene ring.

Quantitative Data for C-H Activation/Arylation of Substituted Thiophenes
Thiophene SubstrateCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Additive/BaseSolventTemperature (°C)Time (h)Yield (%)
Thiophene4-BromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃ / PivOHDioxane1102485
2-Methylthiophene4-ChlorobenzonitrilePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Mesitylene1401678
Benzo[b]thiophene4-IodotoluenePd₂(dba)₃·CHCl₃-Ag(I) / NaOAcNot SpecifiedNear RTNot SpecifiedNot Specified[9]
ThiophenesPolyfluoroarenesPd catalyst-O₂ (oxidant)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
3-HexylthiopheneAryl halidesNi or Pd catalyst-TMPMgCl·LiClTHFNot SpecifiedNot SpecifiedGood to excellent[2]
Experimental Protocol: C-H Activation/Arylation
  • Reaction Setup: In a sealable reaction tube, combine the thiophene substrate (1.5-3.0 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), ligand (if required), and base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).

  • Additive: In many cases, an additive such as pivalic acid (PivOH) is required.

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Solvent and Reaction: Add the degassed solvent (e.g., dioxane, DMA) and heat the reaction mixture with stirring at a high temperature (typically 110-150 °C).

  • Monitoring: Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' (Product) pd2_trans->product rx R-X (e.g., Th-X) rx->pd2_ox rm R'-M (Coupling Partner) rm->pd2_trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - Thiophene Substrate - Coupling Partner - Base start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extract - Wash monitoring->workup Complete purification Purification: (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Decision Tree for Reaction Selection

Reaction Selection start Desired Thiophene Derivative? c_c_bond C-C Bond Formation? start->c_c_bond Yes c_n_bond C-N Bond Formation? start->c_n_bond No aryl_vinyl Aryl or Vinyl Group? c_c_bond->aryl_vinyl Yes alkynyl Alkynyl Group? c_c_bond->alkynyl No buchwald Buchwald-Hartwig Amination c_n_bond->buchwald suzuki Suzuki Coupling (Boronic Acid/Ester) aryl_vinyl->suzuki stille Stille Coupling (Organostannane) aryl_vinyl->stille ch_act C-H Arylation (Direct) aryl_vinyl->ch_act alkenyl Alkene from Alkene? alkynyl->alkenyl alkenyl_yes Yes alkenyl_no No heck Heck Reaction alkenyl->heck Yes sonogashira Sonogashira Coupling alkenyl->sonogashira No

Caption: Decision tree for selecting a suitable cross-coupling reaction.

References

Application Notes and Protocols: Experimental Procedure for the Nitration of 2-Thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 2-thiophenecarboxaldehyde is a key chemical transformation that yields valuable nitro-substituted thiophene derivatives. These products, particularly 4-nitro-2-thiophenecarboxaldehyde and 5-nitro-2-thiophenecarboxaldehyde, serve as important intermediates in the synthesis of various pharmaceutical and biologically active compounds. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the thiophene ring, making these compounds versatile building blocks in medicinal chemistry and materials science. This document provides a detailed experimental procedure for the nitration of 2-thiophenecarboxaldehyde, including the separation of the resulting isomers and their spectroscopic characterization.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2-thiophenecarboxaldehyde proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of fuming nitric acid and concentrated sulfuric acid, acts as the electrophile. The thiophene ring, being an electron-rich aromatic system, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The deactivating, meta-directing aldehyde group at the 2-position influences the regioselectivity of the substitution, leading to the formation of both 4-nitro and 5-nitro isomers. Subsequent deprotonation of the sigma complex restores the aromaticity of the thiophene ring, yielding the final nitrated products.

Nitration_Mechanism cluster_reagents Nitronium Ion Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 Fuming Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) Thiophene 2-Thiophenecarboxaldehyde Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex + NO₂⁺ Products 4-Nitro & 5-Nitro Isomers Sigma_Complex->Products - H⁺

Caption: Mechanism of the electrophilic nitration of 2-thiophenecarboxaldehyde.

Experimental Protocols

Protocol 1: Nitration of 2-Thiophenecarboxaldehyde

This protocol describes the general procedure for the nitration of 2-thiophenecarboxaldehyde, which results in a mixture of 4-nitro- and 5-nitro-2-thiophenecarboxaldehyde.[1]

Materials:

  • 2-Thiophenecarboxaldehyde (20 g, 178 mmol)

  • Fuming nitric acid (40 mL)

  • Concentrated sulfuric acid (35 mL)

  • Ice-salt bath

  • Dichloromethane

  • Hexanes

  • Ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, prepare a nitrating mixture by cautiously adding 40 mL of fuming nitric acid to 31 mL of concentrated sulfuric acid, keeping the mixture cool in an ice-salt bath.

  • In a separate flask, dissolve 20 g of 2-thiophenecarboxaldehyde in 4 mL of concentrated sulfuric acid and cool the solution in an ice-salt bath.[1]

  • Slowly add the nitrating mixture to the cooled solution of 2-thiophenecarboxaldehyde with continuous stirring, maintaining the temperature below 0 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes in the ice-salt bath.[1]

  • Quench the reaction by carefully pouring the mixture over a large amount of crushed ice and water.

  • Extract the aqueous mixture with ether.

  • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oily crude product.[1]

  • The crude product contains a mixture of 4-nitro-2-thiophenecarboxaldehyde and 5-nitro-2-thiophenecarboxaldehyde in an approximate ratio of 40:60.[1]

Protocol 2: Separation and Purification of Isomers

A. Isolation of 4-Nitro-2-thiophenecarboxaldehyde

The 4-nitro isomer can be isolated from the crude mixture by column chromatography.[1]

Procedure:

  • Prepare a silica gel column using a suitable solvent system, such as 30-50% dichloromethane in hexanes.[1]

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting the fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the 4-nitro isomer.

  • Combine the pure fractions and evaporate the solvent to obtain 4-nitro-2-thiophenecarboxaldehyde as a light yellow solid. The reported yield is 40%.[1]

B. Purification of 5-Nitro-2-thiophenecarboxaldehyde

The 5-nitro isomer can be purified from the crude mixture by recrystallization.

Procedure:

  • After obtaining the crude mixture containing the 5-nitro isomer, dissolve it in methanol by heating to 65 °C and refluxing for 1 hour.

  • While stirring, add n-hexane to the solution and then cool to -5 °C to induce precipitation.

  • Filter the solid precipitate and dry it to obtain 5-nitro-2-thiophenecarboxaldehyde with a purity of 99.3%. The yield from the crude material is reported to be 80%.

Data Presentation

The following table summarizes the quantitative data for the nitration of 2-thiophenecarboxaldehyde and the spectroscopic data for the resulting isomers.

Parameter4-Nitro-2-thiophenecarboxaldehyde5-Nitro-2-thiophenecarboxaldehyde
Yield 40% (after column chromatography)[1]80% (from crude after recrystallization)
Isomer Ratio in Crude ~40%[1]~60%[1]
Appearance Light yellow solid[1]Solid
¹H NMR (CDCl₃, δ ppm) 9.95 (s, 1H), 8.63 (s, 1H), 8.27 (s, 1H)[1]Data not available in CDCl₃. In DMSO-d₆: (SpectraBase)
¹³C NMR (δ ppm) Data not available in the searched literature.Data not available in the searched literature.
IR (ATR, cm⁻¹) (PubChem)(SpectraBase)

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting material to the purified nitrated isomers.

Experimental_Workflow Start 2-Thiophenecarboxaldehyde Nitration Nitration (Fuming HNO₃, H₂SO₄, 0°C) Start->Nitration Crude_Product Crude Product (Mixture of 4- & 5-nitro isomers) Nitration->Crude_Product Separation Separation/Purification Crude_Product->Separation Column_Chromatography Column Chromatography (DCM/Hexanes) Separation->Column_Chromatography Isolate 4-nitro Recrystallization Recrystallization (Methanol/n-Hexane) Separation->Recrystallization Purify 5-nitro Product_4_Nitro 4-Nitro-2-thiophenecarboxaldehyde (40% Yield) Column_Chromatography->Product_4_Nitro Product_5_Nitro 5-Nitro-2-thiophenecarboxaldehyde (80% Yield from crude, 99.3% purity) Recrystallization->Product_5_Nitro

Caption: Workflow for the synthesis and separation of nitro-2-thiophenecarboxaldehyde isomers.

This application note provides a comprehensive guide to the experimental procedure for the nitration of 2-thiophenecarboxaldehyde. The detailed protocols for the synthesis and separation of the 4-nitro and 5-nitro isomers, along with the available spectroscopic data, offer valuable information for researchers in organic synthesis and drug development. The provided workflow and reaction mechanism diagrams facilitate a clear understanding of the process. Further investigation is required to obtain the ¹³C NMR data for a complete spectroscopic characterization of both isomers.

References

Synthesis of Thieno[2,3-b]pyrrol-5-ones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the thieno[2,3-b]pyrrol-5-one scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. These compounds have garnered attention due to their promising biological activities, including antioxidant and anticancer properties. This document provides a detailed overview of a facile and efficient synthetic route to novel thieno[2,3-b]pyrrol-5-one derivatives starting from readily available thiophene carbaldehydes. The described methodology involves a two-step process: the initial synthesis of a key intermediate, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, followed by an Aldol condensation with various thiophene-2-carbaldehydes.

Application Notes

The thieno[2,3-b]pyrrole core is a versatile scaffold found in a number of biologically active molecules. The fusion of thiophene and pyrrole rings creates a unique electronic and structural framework that can be readily functionalized to explore structure-activity relationships (SAR). The derivatives of thieno[2,3-b]pyrrol-5-one, in particular, have demonstrated notable antioxidant and anticancer activities. For instance, certain derivatives have shown potent free radical scavenging abilities against DPPH and ABTS radicals.[1] Furthermore, in vitro studies against human breast cancer cell lines (MCF-7) have revealed significant cytotoxic effects, suggesting their potential as lead compounds for the development of novel anticancer agents.[1][2] The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Workflow

The overall synthetic strategy for the preparation of thieno[2,3-b]pyrrol-5-ones from thiophene carbaldehydes is depicted in the following workflow diagram.

SynthesisWorkflow start 2-Aminothiopheneacetate (Starting Material) reagent1 Anhydrous AlCl3, Trimethylamine, DCM start->reagent1 intermediate 4,6-Dihydrothieno[2,3-b]pyrrol-5-one (Key Intermediate) purification1 Column Chromatography intermediate->purification1 Purification reagent1->intermediate Cyclization aldehyde Substituted Thiophene-2-carbaldehyde reagent2 Ethanol/6M NaOH aldehyde->reagent2 product (4Z)-4-(Substituted-thiophen-2-ylmethylidene) -4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (Final Product) reagent2->product Aldol Condensation purification2 Column Chromatography product->purification2 Purification purification1->reagent2

Caption: Synthetic workflow for thieno[2,3-b]pyrrol-5-ones.

Quantitative Data Summary

The following table summarizes the synthesis of various (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives from the key intermediate and substituted thiophene-2-carbaldehydes.

CompoundSubstituent on Thiophene-2-carbaldehydeMolecular FormulaYield (%)
15a HC₁₂H₇NOS₂85
15b 5-ChloroC₁₂H₆ClNOS₂82
15c 5-BromoC₁₂H₆BrNOS₂80
15d 5-MethylC₁₃H₉NOS₂88

Experimental Protocols

Protocol 1: Synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one (Key Intermediate)

This protocol details the cyclization of 2-aminothiopheneacetate to form the core thieno[2,3-b]pyrrol-5-one structure.

Materials:

  • 2-Aminothiopheneacetate (1.8 g, 0.0097 mmol)

  • Dry Dichloromethane (DCM) (18 ml)

  • Trimethylamine (2.95 g, 0.0291 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.16 g, 0.0087 mmol)

  • Brine solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-aminothiopheneacetate (1.8 g) in dry DCM (18 ml) in a round bottom flask.

  • To this solution, add trimethylamine (2.95 g) and anhydrous AlCl₃ (1.16 g).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a brine solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and concentrate to dryness under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 20% ethyl acetate in hexane as the eluent to obtain the pure 4,6-dihydrothieno[2,3-b]pyrrol-5-one as a brown solid.[1]

Protocol 2: General Procedure for the Synthesis of (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one Derivatives

This protocol describes the Aldol condensation of the key intermediate with various substituted thiophene-2-carbaldehydes.

Materials:

  • 4,6-dihydrothieno[2,3-b]pyrrol-5-one (0.5 g, 0.00359 mmol)

  • Ethanol

  • 6M Sodium Hydroxide (NaOH) solution

  • Substituted thiophene-2-carbaldehyde (e.g., 2-thiophene aldehyde, chloro-, bromo-, or methyl-substituted thiophene-2-carbaldehydes) (0.00431 mmol)

  • Ethyl acetate

  • Water

  • Brine solution

  • Hexane

  • Silica gel for column chromatography

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve 4,6-dihydrothieno[2,3-b]pyrrol-5-one (0.5 g) in a 1:1 mixture of ethanol and 6M NaOH (5 mL) in a round bottom flask.

  • Add the corresponding substituted thiophene-2-carbaldehyde (0.00431 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, pour the mixture into water (20 mL).

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield the final (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivative.[1]

References

Application Notes and Protocols: 4-Bromo-5-nitrothiophene-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitrothiophene-2-carbaldehyde is a versatile heterocyclic building block with significant potential in drug discovery. Its unique chemical architecture, featuring a thiophene core substituted with an aldehyde, a bromine atom, and a nitro group, offers multiple reaction sites for the synthesis of diverse molecular scaffolds. This functional group arrangement allows for the generation of derivatives with a wide range of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory properties. The presence of the nitro group is particularly noteworthy, as it can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic reactive nitrogen species, offering a potential mechanism for targeted cancer therapy.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and detail experimental protocols for the preparation and evaluation of its derivatives.

Synthetic Applications

This compound serves as a key precursor for the synthesis of various classes of bioactive compounds, primarily through reactions involving its aldehyde functionality.

1. Synthesis of Chalcones:

Chalcones, characterized by an α,β-unsaturated ketone system, are known for their broad spectrum of biological activities. The Claisen-Schmidt condensation of this compound with various substituted acetophenones yields the corresponding thiophene-containing chalcones.[1][2]

2. Synthesis of Schiff Bases:

The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). This reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules.[3][4][5]

3. Synthesis of Hydrazones:

Hydrazones, formed by the reaction of the aldehyde with hydrazines, are another important class of compounds with demonstrated anticancer and antimicrobial activities.[6][7][8]

Biological Activities and Therapeutic Potential

While direct biological data for derivatives of this compound is limited in publicly available literature, the known activities of structurally similar nitrothiophene and bromothiophene derivatives provide strong indicators of their therapeutic potential.

Anticancer Activity

Thiophene-based compounds have been extensively investigated as anticancer agents, with mechanisms of action that include kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[9] The nitro group in this compound derivatives can be a critical determinant of their anticancer efficacy. In the hypoxic microenvironment of solid tumors, the nitro group can undergo enzymatic reduction to form reactive radical anions and other cytotoxic species that can damage DNA and other cellular macromolecules, leading to cancer cell death.[10]

Antimicrobial Activity

Nitro-aromatic compounds have a long history of use as antimicrobial agents. The proposed mechanism of action involves the microbial reduction of the nitro group to generate toxic metabolites that inhibit essential cellular processes.[9] Derivatives of this compound are therefore promising candidates for the development of novel antibacterial and antifungal drugs.

Kinase Inhibition

The thiophene scaffold is a common feature in many kinase inhibitors.[11] By modifying the substituents on the thiophene ring, it is possible to design molecules that can selectively target the ATP-binding site of specific protein kinases, which are often dysregulated in cancer and inflammatory diseases.[12][13][14]

Quantitative Data Summary

The following tables summarize the biological activities of derivatives structurally related to those that can be synthesized from this compound. This data provides a reference for the expected potency of these compound classes.

Table 1: Anticancer Activity of Related Thiophene Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiophene-based ChalconeA549 (Lung Carcinoma)5.2[15]
Thiophene-based HydrazonePaCa-2 (Pancreatic)4.86[7]
Tetrahydrobenzo[b]thiopheneA549 (Lung Carcinoma)1.5[11]

Table 2: Antimicrobial Activity of Related Thiophene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophene-based ChalconeS. aureus12.5
Thiophene-based Schiff BaseE. coli6.25[4]

Experimental Protocols

Protocol 1: General Synthesis of Thiophene-based Chalcones

This protocol describes a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (10%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add the aqueous KOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: General Synthesis of Thiophene-based Schiff Bases

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with a small amount of cold solvent, and dried.

  • If necessary, the product can be purified by recrystallization.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiophene derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound chalcone Chalcone Synthesis start->chalcone schiff_base Schiff Base Synthesis start->schiff_base hydrazone Hydrazone Synthesis start->hydrazone anticancer Anticancer Screening (e.g., MTT Assay) chalcone->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) chalcone->antimicrobial kinase Kinase Inhibition Assay chalcone->kinase schiff_base->anticancer schiff_base->antimicrobial schiff_base->kinase hydrazone->anticancer hydrazone->antimicrobial hydrazone->kinase ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives of this compound.

signaling_pathway cluster_drug Drug Action cluster_cell Cancer Cell drug Nitrothiophene Derivative hypoxia Tumor Hypoxia drug->hypoxia ros Reactive Oxygen Species (ROS) Generation drug->ros induces kinase_pathway Kinase Signaling Pathway (e.g., MAPK, PI3K/Akt) drug->kinase_pathway targets nitroreductase Nitroreductase Enzymes hypoxia->nitroreductase nitroreductase->drug activates dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis inhibition Inhibition kinase_pathway->inhibition inhibition->apoptosis leads to

Caption: Proposed mechanism of action for nitrothiophene derivatives in cancer cells.

References

Application Note: A Robust One-Pot Protocol for Double Suzuki Coupling of Dibromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted thiophenes are crucial structural motifs in a wide array of pharmaceuticals and organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an indispensable tool in the synthesis of these important compounds.[1][2][3] This application note provides a detailed protocol for a one-pot, sequential double Suzuki coupling of dibromothiophenes, enabling the efficient synthesis of unsymmetrically disubstituted thiophenes. This methodology is of significant interest as it streamlines synthetic routes, reduces waste, and allows for the rapid generation of diverse molecular architectures from readily available starting materials.[4][5][6]

The described protocol offers a general framework that can be adapted for various dibromothiophene isomers and a broad range of boronic acids. Key to the success of this one-pot procedure is the careful control of reaction conditions to favor the sequential coupling and minimize side reactions such as dehalogenation.[4]

Experimental Workflow

The one-pot double Suzuki coupling of dibromothiophene involves a sequential process where the first Suzuki coupling is performed, followed by the introduction of a second, different boronic acid to react at the remaining bromine position. The workflow is depicted below.

experimental_workflow start Start: Dibromothiophene & Boronic Acid 1 reagents1 Add Catalyst (e.g., Pd(PPh₃)₄) Add Base (e.g., K₂CO₃) Add Solvent (e.g., Dioxane/H₂O) start->reagents1 Combine reaction1 First Suzuki Coupling (e.g., 90°C, 12h) reagents1->reaction1 Heat intermediate Mono-arylated Bromothiophene (in situ) reaction1->intermediate reagents2 Add Boronic Acid 2 Add additional Base intermediate->reagents2 Sequential Addition reaction2 Second Suzuki Coupling (e.g., 95°C, 12-16h) reagents2->reaction2 Heat workup Workup: - Cool to RT - Partition (Ether/Water) - Extract, Dry, Concentrate reaction2->workup purification Purification (Column Chromatography) workup->purification product End: Disubstituted Thiophene purification->product

Figure 1. Experimental workflow for the one-pot double Suzuki coupling of dibromothiophene.

Detailed Experimental Protocol

This protocol is a representative procedure for the one-pot double Suzuki coupling of a dibromothiophene. Researchers should optimize conditions based on the specific dibromothiophene isomer and boronic acids used.

Materials:

  • Dibromothiophene (e.g., 2,4-dibromothiophene or 4,5-dibromothiophene-2-carboxaldehyde)

  • Boronic Acid 1

  • Boronic Acid 2

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/Water mixture or DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • First Suzuki Coupling:

    • To a reaction vessel, add the dibromothiophene (1.0 equiv.), the first boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

    • Add the degassed solvent (e.g., 1,4-dioxane/water in a 6:1 ratio).[4] For some substrates, DMF can also be used.[1]

    • Degas the resulting mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the specified time (e.g., 3-12 hours), monitoring the reaction progress by TLC or LC-MS.[1][4]

  • Second Suzuki Coupling:

    • After completion of the first coupling, cool the reaction mixture slightly.

    • To the same reaction vessel, add the second boronic acid (1.5-2.0 equiv.) and additional base (e.g., K₂CO₃, 2.2 equiv.).[4]

    • Increase the temperature (e.g., to 95 °C) and continue stirring for an additional 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.[1][4]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Partition the mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[4]

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired disubstituted thiophene.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the one-pot double Suzuki coupling of different dibromothiophene substrates as reported in the literature.

Table 1: Double Suzuki Coupling of 2,4-Dibromothiophene [1]

EntryBoronic Acid 1Boronic Acid 2BaseSolventTemperature (°C)Time (h)Yield (%)
1p-Fluorophenylboronic acidTolylboronic acidNa₂CO₃DMF80 then 953 then 16Not Specified

Table 2: Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde [4]

EntryBoronic Acid 1Boronic Acid 2BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acid2-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O (6:1)9012 then 1275
24-Methoxyphenylboronic acidtrans-Heptenylboronic acidK₂CO₃Dioxane/H₂O (6:1)9012 then 1281
32-Methoxyphenylboronic acidPhenylboronic acidK₂CO₃Dioxane/H₂O (6:1)9012 then 1272

Table 3: Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene [3]

EntryArylboronic Acid (2.5 equiv.)BaseCatalystSolventTemperature (°C)Time (h)Yield (%)
1Various arylboronic acidsK₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O9012Moderate to Good

Note: The yields are for the isolated disubstituted product after the one-pot, two-step sequence. The specific yields can vary depending on the nature of the boronic acids used.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L₂(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂(R²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 r1r2 R¹-R² red_elim->r1r2 r1x R¹-X r1x->ox_add r2b R²-B(OR)₂ r2b->transmetal base Base base->transmetal

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The one-pot double Suzuki coupling of dibromothiophenes is a highly efficient and versatile method for the synthesis of disubstituted thiophenes. The protocol outlined in this application note provides a solid foundation for researchers to develop and optimize this reaction for their specific synthetic targets. The ability to sequentially introduce two different aryl or heteroaryl groups in a single pot offers significant advantages in terms of step economy and the rapid generation of molecular diversity, which is of paramount importance in the fields of medicinal chemistry and materials science.

References

Application Note: Purification of 4-Bromo-5-nitrothiophene-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-5-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative that serves as a valuable building block in the synthesis of various heterocyclic compounds for pharmaceutical and materials science applications. Synthesized crude products often contain unreacted starting materials, by-products, and other impurities that must be removed to ensure high purity for subsequent reactions. This application note details a robust protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase.

Principle of Separation

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. In this normal-phase application, silica gel, a polar stationary phase, is used. A non-polar mobile phase, typically a mixture of hexanes and ethyl acetate, is passed through the column. Compounds with lower polarity, such as non-polar impurities, will have a weaker interaction with the silica gel and will elute faster with the mobile phase. This compound, being more polar due to the presence of the nitro and aldehyde functional groups, will interact more strongly with the silica gel, leading to a longer retention time and its effective separation from less polar impurities. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents to achieve optimal separation.

Data Presentation

The efficiency of the described column chromatography protocol for purifying this compound is summarized in the table below. These values represent typical results achievable with this method.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase 10-30% Ethyl Acetate in Hexanes (gradient or isocratic)
Typical Yield >85%
Purity (by ¹H NMR) >97%
Appearance Yellow Solid
Retention Factor (Rf) in 20% EtOAc/Hexanes ~0.3

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column with stopcock

  • Sand (acid-washed)

  • Collection test tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[2]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, funnels)

  • Pipettes

Procedure

1. Mobile Phase and TLC Analysis

  • Prepare a series of mobile phase mixtures with varying ratios of ethyl acetate in hexanes (e.g., 10:1, 5:1, 3:1 hexanes/ethyl acetate).

  • Perform TLC analysis on the crude product using these solvent systems to find the optimal mobile phase. The ideal system should provide good separation of the target compound from impurities, with an Rf value for the product between 0.2 and 0.4.[2]

2. Packing the Chromatography Column

  • Secure the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Carefully pour the silica slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.[1]

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent it from being disturbed.[3]

  • Continuously drain the solvent from the column, ensuring the solvent level never drops below the top layer of sand.

3. Sample Preparation and Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Using a pipette, carefully add the solution to the top of the silica bed. Allow the solvent to absorb into the silica until the liquid level just reaches the top of the sand.[3]

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to the solution and remove the solvent using a rotary evaporator. This will result in a dry, free-flowing powder of the sample adsorbed onto silica. Carefully add this powder to the top of the packed column.[1][4]

4. Elution and Fraction Collection

  • Carefully add the prepared mobile phase to the column, filling the space above the sand.

  • Apply gentle air pressure to the top of the column to begin elution. Maintain a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the scale of the purification.

5. Monitoring the Separation

  • Monitor the elution process by performing TLC on the collected fractions.[1]

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the plate in the mobile phase and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure desired product.

6. Product Recovery

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a yellow solid.

  • Confirm the purity of the final product using analytical techniques such as NMR or HPLC.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation prep_mobile_phase 1. Prepare Mobile Phase (Hexanes/Ethyl Acetate) pack_column 2. Pack Column (Silica Gel Slurry) prep_mobile_phase->pack_column prep_sample 3. Prepare & Load Sample (Dry or Wet Loading) pack_column->prep_sample elute 4. Elute with Mobile Phase prep_sample->elute Start Elution collect_fractions 5. Collect Fractions elute->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions 7. Combine Pure Fractions monitor_tlc->combine_fractions Identify Pure Fractions remove_solvent 8. Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues with product isolation. Here are some troubleshooting steps:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial; however, be cautious as higher temperatures can also promote side reactions.

  • Reagent Quality: Use high-purity starting materials and reagents. Moisture can be particularly detrimental in nitration and bromination reactions, so ensure your solvents are anhydrous.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. One notable side reaction is decarbonylative dibromination, where the aldehyde group is cleaved and replaced by a second bromine atom.[1] To minimize this, consider using a less aggressive brominating agent or milder reaction conditions.

  • Purification: Loss of product during workup and purification is a common issue. Ensure proper pH adjustment during extraction and use an appropriate solvent system for chromatography.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

A2: The formation of isomers is a common challenge in the electrophilic substitution of substituted thiophenes. The regioselectivity is influenced by the directing effects of the substituents on the thiophene ring.

  • Choice of Synthetic Route:

    • Nitration of 4-bromothiophene-2-carbaldehyde: The bromo and aldehyde groups are ortho, para-directing. Nitration is likely to occur at the 5-position, which is para to the aldehyde and ortho to the bromine. This is generally the more favored route for obtaining the desired product.

    • Bromination of 5-nitrothiophene-2-carbaldehyde: The nitro group is a meta-director, while the aldehyde is ortho, para-directing. This can lead to a mixture of products, making this route less ideal for regioselectivity.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the reaction. For nitration, a standard mixture of nitric acid and sulfuric acid is often used. For bromination, using N-bromosuccinimide (NBS) in a suitable solvent can sometimes offer better selectivity than using elemental bromine.[2]

Q3: The reaction is proceeding too quickly and seems uncontrollable. What should I do?

A3: Highly exothermic reactions can be dangerous and lead to the formation of undesirable byproducts.

  • Temperature Control: Maintain a low temperature, especially during the addition of highly reactive reagents like nitric acid or bromine. Use an ice bath to control the reaction temperature.

  • Slow Reagent Addition: Add the nitrating or brominating agent dropwise to the reaction mixture with vigorous stirring. This allows for better heat dissipation and control over the reaction rate.

  • Dilution: Using a larger volume of solvent can help to dissipate heat more effectively.

Q4: How should I purify the final product?

A4: Purification of substituted thiophenes can often be achieved through standard laboratory techniques.

  • Extraction: After quenching the reaction, an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is typically the first step. Washing the organic layer with a saturated sodium bicarbonate solution can help to remove acidic impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product.[3][4] A gradient of ethyl acetate in hexanes is a good starting point for the solvent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step.

Data Summary

The following table summarizes the two primary synthetic routes for this compound with estimated yields based on analogous reactions reported in the literature. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthetic RouteStarting MaterialKey ReagentsSolvent(s)Estimated Yield Range (%)Reference for Analogy
Route A: Nitration 4-Bromothiophene-2-carbaldehydeConc. HNO₃, Conc. H₂SO₄Acetic Anhydride40 - 60[5][6]
Route B: Bromination 5-Nitrothiophene-2-carbaldehydeBr₂, Acetic AcidChloroform30 - 50[7]

Experimental Protocols

The following are suggested experimental protocols based on general procedures for the nitration and bromination of thiophene derivatives. Caution: These reactions involve corrosive and hazardous materials. Please handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Route A: Nitration of 4-Bromothiophene-2-carbaldehyde
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromothiophene-2-carbaldehyde in acetic anhydride. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice and extract with ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Route B: Bromination of 5-Nitrothiophene-2-carbaldehyde
  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 5-nitrothiophene-2-carbaldehyde and a catalytic amount of acetic acid in chloroform.[7]

  • Bromination: Add a solution of bromine in chloroform dropwise to the stirred mixture over a period of 10-15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux for 1-3 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

G cluster_0 Route A: Nitration cluster_1 Route B: Bromination start_A 4-Bromothiophene-2-carbaldehyde reagents_A HNO₃, H₂SO₄ start_A->reagents_A product This compound reagents_A->product start_B 5-Nitrothiophene-2-carbaldehyde reagents_B Br₂, Acetic Acid start_B->reagents_B reagents_B->product

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

G start Low Yield or Impure Product check_reaction Monitor reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete multiple_products Multiple Products? incomplete->multiple_products No solution_incomplete Increase reaction time or temperature moderately. incomplete->solution_incomplete Yes purification_issue Purification Issues? multiple_products->purification_issue No solution_regio Optimize reaction conditions (temp, solvent). Consider alternative synthetic route. multiple_products->solution_regio Yes (Isomers) solution_side_reactions Check for decarbonylative dibromination. Use milder reagents. multiple_products->solution_side_reactions Yes (Byproducts) solution_purification Optimize chromatography solvent system. Consider recrystallization. purification_issue->solution_purification Yes end Improved Yield and Purity purification_issue->end No solution_incomplete->end solution_regio->end solution_side_reactions->end solution_purification->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Suzuki Coupling of Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the Suzuki-Miyaura cross-coupling of brominated thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing Suzuki coupling with brominated thiophenes?

A1: The most prevalent side reactions include:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation and low yields.

  • Protodebromination (Dehalogenation): The bromo group on the thiophene ring is replaced by a hydrogen atom, resulting in a hydrodehalogenated byproduct.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid starting material is converted back to its corresponding arene, removing it from the catalytic cycle.

Q2: My reaction is sluggish or fails to go to completion. What are the likely causes?

A2: A sluggish or incomplete reaction is often a result of catalyst deactivation or inhibition. The sulfur atom in the thiophene ring can act as a poison for the palladium catalyst[1]. Additionally, impurities in the reagents or solvents, or an inadequate inert atmosphere, can contribute to catalyst decomposition. In some cases, the chosen catalyst, ligand, or base may not be active enough for the specific brominated thiophene substrate.

Q3: I'm observing a significant amount of debrominated thiophene in my reaction mixture. What causes this and how can I prevent it?

A3: This side reaction, known as protodebromination, is common in Suzuki couplings of heteroaryl halides. It is often facilitated by the presence of a proton source, with water frequently implicated in this process[2][3]. While some water is often necessary for the Suzuki reaction to proceed, an excess can lead to increased dehalogenation. The choice of base and solvent system can also significantly influence the extent of this side reaction.

Q4: Why am I seeing a large amount of homocoupled boronic acid byproduct?

A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II)[4][5][6]. This Pd(II) species can then promote the coupling of two boronic acid molecules. Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion

This is often the result of catalyst deactivation or suboptimal reaction conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield/Incomplete Conversion

Troubleshooting_Low_Yield start Low or No Product check_reagents 1. Verify Reagent Purity (Bromothiophene, Boronic Acid) start->check_reagents check_conditions 2. Review Reaction Setup (Inert Atmosphere, Degassing) check_reagents->check_conditions Reagents OK sub_reagents Purify or Replace Reagents check_reagents->sub_reagents Impurities Detected optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Setup OK sub_setup Improve Degassing/ Inert Atmosphere Technique check_conditions->sub_setup Deficiencies Found optimize_base_solvent 4. Optimize Base and Solvent optimize_catalyst->optimize_base_solvent Still Low Yield sub_catalyst Screen Different Catalysts/Ligands (see Table 1) optimize_catalyst->sub_catalyst sub_base_solvent Screen Different Bases/Solvents (see Table 2) optimize_base_solvent->sub_base_solvent end_good Improved Yield sub_reagents->start Re-run Reaction sub_setup->start Re-run Reaction sub_catalyst->end_good sub_base_solvent->end_good

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling of brominated thiophenes.

Table 1: Catalyst and Ligand Selection for Improved Yield

Catalyst/Ligand SystemSubstrate ExampleObservationsRecommendations
Pd(PPh₃)₄2,5-dibromo-3-hexylthiopheneModerate to good yields, but can be susceptible to poisoning.[7][8]A good starting point, but consider more robust systems if yields are low.
Pd(dppf)Cl₂DibromothiophenesGenerally high activity and stability, often providing better yields than Pd(PPh₃)₄.[8]Recommended for more challenging couplings or when catalyst deactivation is suspected.
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos)General heteroaryl bromidesBuchwald ligands are bulky and electron-rich, which can promote oxidative addition and resist catalyst deactivation.[1][9]Excellent choice for difficult couplings, especially with electron-rich bromothiophenes.
Pd(OAc)₂ with P(o-tol)₃2-BromothiopheneCan be effective, but optimization of ligand-to-metal ratio may be necessary.A cost-effective option, but may require more optimization.
Issue 2: Significant Formation of Protodebromination (Dehalogenation) Byproduct

The formation of the debrominated thiophene reduces the yield of the desired product. The following table provides strategies to minimize this side reaction.

Table 2: Minimizing Protodebromination

ParameterCondition Leading to ProtodebrominationRecommended ModificationRationale
Solvent High water content in solvent mixtures (e.g., dioxane/water 4:1).[3]Reduce water content (e.g., dioxane/water 8:1 or 10:1) or use anhydrous solvents like toluene or DMF.[3]While some water is often required, excess water can act as a proton source for the dehalogenation pathway.
Base Strong, highly soluble bases in protic solvents.Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[2][7]Milder bases are less likely to promote pathways leading to the formation of palladium-hydride species responsible for dehalogenation.
Temperature High reaction temperatures.Run the reaction at the lowest effective temperature (e.g., 80-90 °C).Higher temperatures can accelerate the rate of side reactions, including protodebromination.
Reaction Time Prolonged reaction times after consumption of starting material.Monitor the reaction closely by TLC or LC-MS and work up promptly upon completion.Minimizes the exposure of the product and intermediates to conditions that may favor side reactions.
Issue 3: Formation of Homocoupling and Protodeboronation Byproducts

These side reactions consume the boronic acid, preventing its participation in the desired cross-coupling.

Troubleshooting Homocoupling and Protodeboronation

Troubleshooting_Boronic_Acid_Side_Reactions start Homocoupling or Protodeboronation Observed check_atmosphere 1. Verify Inert Atmosphere start->check_atmosphere check_reagent_quality 2. Check Boronic Acid Quality check_atmosphere->check_reagent_quality Atmosphere is Inert improve_degassing Improve Degassing Technique (e.g., freeze-pump-thaw) check_atmosphere->improve_degassing Oxygen Leak Suspected use_stable_boronate 3. Use a More Stable Boronic Acid Derivative check_reagent_quality->use_stable_boronate Boronic Acid is Pure replace_boronic Use Fresh or Recrystallized Boronic Acid check_reagent_quality->replace_boronic Degradation Observed use_ester Switch to Pinacol (Bpin) or MIDA Boronate Ester use_stable_boronate->use_ester improve_degassing->start Re-run Reaction replace_boronic->start Re-run Reaction end_good Minimized Side Products use_ester->end_good Experimental_Workflow setup 1. Reaction Setup (Add solids to flask) inert 2. Establish Inert Atmosphere (Evacuate/backfill with Ar/N₂) setup->inert add_catalyst 3. Add Catalyst (under positive inert gas flow) inert->add_catalyst add_solvents 4. Add Degassed Solvents (Dioxane/Water) add_catalyst->add_solvents react 5. Heat and Stir (e.g., 90 °C, 12-24h) add_solvents->react monitor 6. Monitor Progress (TLC/GC-MS) react->monitor workup 7. Workup (Extraction and Washing) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Technical Support Center: Preventing Dehalogenation in One-Pot Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of dehalogenation in one-pot Suzuki coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and maximize your desired product yield.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki coupling reaction?

A1: Dehalogenation is a significant side reaction in Suzuki-Miyaura cross-coupling where the aryl or heteroaryl halide starting material is reduced, and the halogen atom (Cl, Br, I) is replaced by a hydrogen atom.[1] This leads to the formation of an undesired arene or heteroarene byproduct, which consumes the starting material and lowers the yield of the intended cross-coupled product.[1]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a characteristic signal for the proton that has replaced the halogen on the aromatic ring.[1]

Q3: What are the primary causes of dehalogenation in one-pot Suzuki couplings?

A3: Several factors can promote dehalogenation:

  • Reaction Conditions: High temperatures and prolonged reaction times are known to increase the likelihood of dehalogenation.[1]

  • Choice of Base: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride donors or promote pathways that lead to palladium-hydride species, which are key intermediates in dehalogenation.[2]

  • Catalyst System: The properties of the phosphine ligand on the palladium catalyst are crucial. Less bulky or electron-poor ligands may not efficiently promote the desired reductive elimination step, allowing the competing dehalogenation pathway to dominate.[1]

  • Solvent: Protic solvents, such as alcohols, can serve as a source of hydride, contributing to dehalogenation.[2]

  • Nature of the Halide: The propensity for dehalogenation generally follows the order of C-X bond strength: I > Br > Cl.[1] While aryl iodides are more reactive in oxidative addition, they are also more susceptible to dehalogenation.[1]

  • Substrate Properties: Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly prone to dehalogenation.[1] For N-H containing heterocycles, the acidic proton can participate in side reactions, and the nitrogen atom can coordinate to the palladium center, inhibiting catalysis.[1]

Q4: Can the organoboron reagent influence the extent of dehalogenation?

A4: Yes, indirectly. While the organic halide is the primary reactant undergoing dehalogenation, a slow transmetalation step involving the organoboron reagent can allow more time for the competing dehalogenation of the aryl-palladium-halide intermediate to occur.[1] Therefore, using highly active and stable boronic acids or their esters can help minimize this side reaction by promoting a faster forward reaction rate.[1]

Troubleshooting Guide

If you are observing significant dehalogenation in your one-pot Suzuki coupling, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Dehalogenation

troubleshooting_workflow start Dehalogenation Observed step1 Analyze Reaction Parameters start->step1 step2 Modify Base step1->step2 Is the base a potential hydride source? step3 Optimize Ligand/Catalyst step2->step3 Is the ligand promoting reductive elimination effectively? sub2 Switch to weaker inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) step2->sub2 step4 Change Solvent step3->step4 Is the solvent a hydride source? sub3 Use bulky, electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand step3->sub3 step5 Adjust Temperature & Time step4->step5 Are conditions too harsh? sub4 Use aprotic solvents (e.g., dioxane, THF, toluene) step4->sub4 step6 Substrate-Specific Issues (N-Heterocycles) step5->step6 Is the substrate an N-heterocycle? sub5 Lower temperature and reduce reaction time step5->sub5 end Dehalogenation Minimized step6->end sub6 Protect N-H group (e.g., with Boc, SEM) step6->sub6

Caption: A troubleshooting workflow for minimizing dehalogenation.

Data Presentation: Optimizing Reaction Parameters

The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the effects of different ligands and bases on the outcome of Suzuki coupling reactions.

Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation

LigandSubstrateProduct Yield (%)Dehalogenation (%)
PPh₃4-Bromotoluene7515
P(t-Bu)₃4-Bromotoluene95<5
XPhos2-Chloropyridine926
SPhos4-Bromoanisole96<3
IPr (NHC)4-Chlorotoluene945

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.[1]

Table 2: Effect of Base on Suzuki Coupling Yield and Dehalogenation

BaseSubstrateProduct Yield (%)Dehalogenation (%)
K₂CO₃4-Iodoanisole953
K₃PO₄2-Bromopyridine905
Cs₂CO₃5-Bromoindole944
NaOt-Bu4-Bromotoluene8018
Et₃N4-Iodoanisole6530

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.[1]

Experimental Protocols

Protocol 1: General One-Pot Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[1]

  • Add the Pd₂(dba)₃ and SPhos.[1]

  • Add the toluene and water.[1]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Protocol 2: One-Pot Suzuki Coupling of a Challenging N-Heterocyclic Chloride

This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.

Materials:

  • N-heterocyclic chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the N-heterocyclic chloride, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction to 100-110 °C. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.[1]

  • Workup and purification are similar to Protocol 1.

For N-H containing heterocycles such as indoles or pyrroles, protection of the nitrogen with a suitable group (e.g., Boc, SEM) prior to the coupling reaction is often necessary to suppress dehalogenation.[1][3]

Visualizing the Suzuki Coupling and Dehalogenation Pathways

Diagram: The Catalytic Cycle of Suzuki Coupling with the Competing Dehalogenation Pathway

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X ar_pd_x Ar-Pd(II)-X(L₂) oa->ar_pd_x tm Transmetalation ar_pd_x->tm Ar'-B(OR)₂ + Base dehalogenation Dehalogenation Pathway ar_pd_x->dehalogenation Hydride Source (Base, Solvent, H₂O) ar_pd_ar Ar-Pd(II)-Ar'(L₂) tm->ar_pd_ar re Reductive Elimination ar_pd_ar->re product Ar-Ar' (Desired Product) re->product product->pd0 pd_h Ar-Pd(II)-H(L₂) dehalogenation->pd_h dehalo_product Ar-H (Dehalogenated Product) pd_h->dehalo_product Reductive Elimination dehalo_product->pd0

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

References

Technical Support Center: Optimizing Palladium Catalysts for Heck Reactions with Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed Heck reactions involving thiophene derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction with thiophene substrates, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Heck reaction showing low to no conversion of the starting materials?

Possible Causes & Solutions:

  • Catalyst Deactivation: Thiophene's sulfur atom can poison the palladium catalyst.[1] The formation of palladium black is a visual indicator of catalyst decomposition.[2][3]

    • Solution: Consider using a higher catalyst loading, though this is less ideal for process efficiency.[4] Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can protect the palladium center and improve stability.[5][6] Ligand-free systems at very low palladium concentrations (0.1–0.001 mol%) have also been shown to be effective in some cases.[7]

  • Inactive Palladium Precursor: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).[8]

    • Solution: Pre-activation of the catalyst can be beneficial. Using a reducing agent like triethylamine can help generate the active Pd(0) species.[8] Alternatively, using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ might improve results.[9]

  • Poor Substrate Reactivity: Aryl chlorides and some electron-rich aryl bromides are less reactive and may require more forcing conditions.[5]

    • Solution: For less reactive aryl halides, using bulky, electron-donating phosphine ligands is often necessary.[5] Increasing the reaction temperature can also improve conversion, but be mindful of potential side reactions and catalyst decomposition.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency.[5][10]

    • Solution: Screen a variety of bases (e.g., K₂CO₃, NaOAc, Et₃N) and solvents (e.g., DMF, DMAc, NMP, dioxane).[11][12] The combination of a weaker base and a polar aprotic solvent is often a good starting point.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Possible Causes & Solutions:

  • Steric and Electronic Effects: The inherent electronic properties and steric hindrance of the thiophene substrate and the aryl halide influence the position of arylation. For 3-substituted thiophenes, arylation can occur at either the C2 or C5 position.[13]

    • Solution: The choice of ligand can control regioselectivity.[14] For instance, with 3-substituted thiophenes, using sterically hindered aryl bromides can favor arylation at the less hindered C5 position.[13] Careful selection of the palladium catalyst and reaction conditions can also direct the outcome. For example, Pd(PPh₃)₄ in toluene has been shown to favor C2 arylation of methyl 3-thiophenecarboxylate, while Pd₂(dba)₃ in NMP resulted in a mixture favoring the C5 product.[13]

  • Reaction Pathway: The reaction can proceed through a neutral or cationic pathway, which can influence regioselectivity.[8]

    • Solution: The addition of salts like tetra-n-butylammonium bromide (TBAB) can promote the neutral pathway.[15] The use of bidentate phosphine ligands often favors the cationic pathway.[6]

Question 3: I am observing significant amounts of homocoupling of my aryl halide. How can this be minimized?

Possible Causes & Solutions:

  • Reaction Conditions: High temperatures and certain bases can promote homocoupling.

    • Solution: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired Heck reaction. Optimizing the base is also crucial; consider switching to a weaker or more sterically hindered base.

  • Catalyst System: The choice of palladium source and ligands can influence the extent of side reactions.

    • Solution: Screening different palladium precatalysts and ligands is recommended. Sometimes, a ligand-free approach can surprisingly minimize side products.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Heck reaction?

The catalytic cycle of the Heck reaction generally involves four key steps:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Ar bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[16][17]

Q2: Which palladium catalyst is best for Heck reactions with thiophenes?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired outcome. However, some common and effective options include:

  • Pd(OAc)₂: A versatile and common Pd(II) precatalyst.[9] It often requires a ligand, such as a phosphine, to be effective.

  • PdCl₂/Ligand Systems: Similar to Pd(OAc)₂, this is another standard Pd(II) source.[18]

  • Pd(PPh₃)₄: A Pd(0) catalyst that can be used directly but may be less stable at high temperatures.[8]

  • Palladacycles: These are often more stable and active at lower catalyst loadings.[5]

Q3: What role do ligands play in the Heck reaction?

Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.

  • Electron-donating ligands (e.g., bulky phosphines like P(t-Bu)₃, NHCs) can increase the electron density on the palladium, facilitating the oxidative addition step, especially with less reactive aryl chlorides.[5][6]

  • Bidentate ligands (e.g., dppf, BINAP) can promote the cationic pathway and are often used in asymmetric Heck reactions.[6]

  • Ligand-free conditions can sometimes be effective, particularly in direct arylation of thiophenes, but may lead to catalyst decomposition if not carefully controlled.[7]

Q4: How do I choose the right base and solvent?

The base is required to neutralize the hydrogen halide (HX) formed during the reaction and to regenerate the Pd(0) catalyst.[8] Common bases include organic amines (e.g., Et₃N) and inorganic salts (e.g., K₂CO₃, NaOAc).[9] The solvent should be inert to the reaction conditions and capable of dissolving the reactants. High-boiling polar aprotic solvents like DMF, DMAc, and NMP are frequently used.[11][12] The optimal combination of base and solvent often needs to be determined empirically for a specific reaction.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Heck Reaction with Thiophene Derivatives

EntryThiophene DerivativeAryl HalidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1ThiopheneAryl BromidePd(OAc)₂ (0.2)NoneK₂CO₃ (2)DMAc13012-2462-78[19]
23-BromothiopheneMethyl AcrylatePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF100-1202-24Not specified[20]
3Thiophene4-IodoanisolePdCl₂ (3)PPh₃ (6)Et₃N (1.2)Acetonitrile8016Not specified[19]
4Benzo[b]thiopheneAryl IodidePdCl₂ (5)P[OCH(CF₃)₂]₃ (10)Ag₂CO₃ (0.5)HFIPRT2472-90[18][21]
52-Substituted ThiophenesAryl BromidePd(OAc)₂ (2)PCy₃·HBF₄ (4)K₂CO₃ (1.5)DMA10016Moderate to very good[22]
6ThiopheneAryl BromideBis(alkoxo)palladium complex (0.1-0.2)NoneK₂CO₃ (2)DMAc100Not specifiedGood to excellent[12]

Experimental Protocols

Protocol 1: General Procedure for Direct Arylation of Thiophene with Aryl Bromide [19]

  • To a screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.2 mol%), K₂CO₃ (2.0 mmol), and the aryl bromide (1.0 mmol).

  • Add thiophene (8.0 mmol) and DMAc (3 mL).

  • Seal the vial and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 3-Thiopheneacrylic Acid Methyl Ester [20]

  • In a microwave reaction vessel equipped with a magnetic stir bar, add palladium(II) acetate (0.05 mmol, 5 mol%) and triethylamine (1.6 mmol, 1.2 equiv.).

  • Add acetonitrile (3 mL), 3-iodothiophene (1.3 mmol, 1.0 equiv.), and methyl acrylate (2.6 mmol, 2.0 equiv.).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 170 °C for 5-10 minutes.

  • After cooling, filter the reaction mixture through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Ar-X Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord PdII_Alkene Ar-Pd(II)L₂(Alkene)-X Alkene_Coord->PdII_Alkene Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Intermediate R-Pd(II)L₂-X Migratory_Insertion->PdII_Intermediate Beta_Hydride β-Hydride Elimination PdII_Intermediate->Beta_Hydride PdH_Complex H-Pd(II)L₂-X Beta_Hydride->PdH_Complex Product Reductive_Elim Reductive Elimination PdH_Complex->Reductive_Elim Reductive_Elim->Pd0 Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow Start Low/No Conversion in Heck Reaction Check_Catalyst Issue: Catalyst Activity Start->Check_Catalyst Check_Conditions Issue: Reaction Conditions Start->Check_Conditions Check_Substrates Issue: Substrate Reactivity Start->Check_Substrates Sol_Catalyst_Deactivation Solution: - Increase catalyst loading - Use robust ligands (e.g., bulky phosphines, NHCs) - Try ligand-free at low Pd concentration Check_Catalyst->Sol_Catalyst_Deactivation Visual Pd black? Sol_Catalyst_Activation Solution: - Use Pd(0) source (e.g., Pd₂(dba)₃) - Pre-activate Pd(II) catalyst Check_Catalyst->Sol_Catalyst_Activation Using Pd(II)? Sol_Base_Solvent Solution: - Screen different bases (K₂CO₃, Et₃N, etc.) - Screen polar aprotic solvents (DMF, DMAc, etc.) Check_Conditions->Sol_Base_Solvent Suboptimal base/solvent? Sol_Temp_Time Solution: - Increase temperature cautiously - Extend reaction time Check_Conditions->Sol_Temp_Time Reaction sluggish? Sol_Substrates Solution: - For Ar-Cl, use bulky, electron-rich ligands - Consider converting halide (e.g., Br to I) Check_Substrates->Sol_Substrates Using Ar-Cl or electron-rich Ar-Br?

References

Technical Support Center: Managing Regioselectivity in Double Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in double Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in a double Suzuki coupling reaction on a dihaloaromatic substrate?

A1: Regioselectivity in double Suzuki couplings on dihaloaromatic or dihaloheteroaromatic substrates is primarily governed by a combination of electronic effects, steric hindrance, and the nature of the catalyst system employed.[1][2] The inherent electronic properties of the substrate often dictate a preferred site of reaction; for instance, in many heteroaromatic systems, the carbon atom adjacent to a heteroatom is more electrophilic and thus more reactive towards oxidative addition.[3] Steric hindrance around a halogen atom can also slow down the reaction at that site, favoring coupling at a less hindered position.[1] Importantly, the choice of palladium catalyst and ligands can override these intrinsic substrate biases, a strategy known as "catalyst-controlled" regioselectivity.[4][5][6]

Q2: How can I switch the regioselectivity of my double Suzuki coupling to target the less reactive position?

A2: Switching the regioselectivity can often be achieved by modifying the catalyst system.[4] For dihaloazoles, changing the palladium catalyst can allow for Suzuki coupling at the traditionally less reactive C-X bond.[5][6] For example, in the coupling of 2,4-dibromopyridine, conventional C2-selectivity is observed with higher ratios of PPh₃ to Pd(OAc)₂, while atypical C4-selectivity can be achieved with lower ligand-to-metal ratios.[3] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can also alter the selectivity by influencing the steric and electronic environment of the palladium center.[3][7]

Q3: I am observing significant amounts of dehalogenation as a side product in my one-pot double Suzuki coupling. How can I minimize this?

A3: Dehalogenation is a common side reaction, particularly in the presence of water.[8] Minimizing the amount of water in the reaction is crucial to suppress this unwanted side reaction.[8] If anhydrous conditions are not feasible or effective, screening different bases may help. For instance, in some cases, switching to a milder base like KF can reduce side reactions, although it might also decrease the overall reaction rate.[9] Additionally, ensuring the reaction is thoroughly degassed and using an efficient Pd(0) precatalyst system can help minimize side reactions like homocoupling, which can sometimes be mistaken for or accompany dehalogenation.[7]

Q4: My reaction is not proceeding to the second coupling, and I am isolating the mono-coupled product. What can I do to promote the second coupling?

A4: To facilitate the second coupling in a one-pot sequential reaction, the addition of a phosphine ligand along with the second boronic acid can be effective.[8] This strategy has been successful in the double coupling of dibromopyrrole aldehyde, where the first coupling proceeds with palladium acetate alone, and the second requires the introduction of a phosphine ligand.[8] Increasing the reaction temperature after the first coupling is complete might also be necessary to overcome the higher activation energy for the second, less reactive C-X bond.

Q5: What are the recommended starting points for catalyst and ligand selection for a new double Suzuki coupling reaction?

A5: For a new double Suzuki coupling, a good starting point is to use a versatile palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a well-established phosphine ligand.[10] For less reactive substrates, such as aryl chlorides, or to achieve specific regioselectivity, more electron-rich and bulky ligands like Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often required.[7][10][11] It is highly recommended to screen a small set of catalysts and ligands to identify the optimal system for your specific substrates.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Insufficiently active coupling partners (e.g., aryl chlorides). 4. Presence of oxygen deactivating the catalyst.1. Use a fresh palladium source or a more active precatalyst. 2. Screen different solvents or solvent mixtures to ensure all components are dissolved.[9] 3. For aryl chlorides, use bulky, electron-donating phosphine ligands and stronger bases.[10] 4. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[7]
Poor Regioselectivity 1. Intrinsic reactivity of the substrate favors one position. 2. The chosen catalyst system is not selective.1. Attempt a "catalyst-controlled" approach by screening different ligands (e.g., bulky phosphines, NHC ligands).[3][4] 2. Vary the ligand-to-metal ratio.[3] 3. Change the solvent, as it can sometimes influence selectivity.[12]
Protodeboronation (loss of boronic acid) 1. Hydrolysis of the C-B bond, especially with aqueous bases.1. Use the boronic acid pinacol ester or trifluoroborate salt, which are more stable.[7] 2. Use anhydrous conditions if possible. 3. Screen non-aqueous bases.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas the reaction mixture.[7] 2. Ensure the chosen base is effective for the transmetalation step.
Inconsistent Results 1. Purity of reagents (especially boronic acid). 2. Inconsistent water content in the reaction. 3. Incomplete degassing.1. Use high-purity reagents. 2. For reactions sensitive to water, use anhydrous solvents and dry glassware. If water is required, maintain a consistent amount.[8] 3. Standardize the degassing procedure.

Experimental Protocols

General Protocol for a One-Pot, Two-Step Borylation/Suzuki Coupling

This protocol is adapted from a procedure for the synthesis of unsymmetrical biaryls from two different aryl chlorides.[13]

  • Step 1: Borylation

    • To an oven-dried vial, add the first aryl chloride (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), a palladium catalyst such as XPhos-Pd-G2 (2 mol%), a ligand like XPhos (4 mol%), and a base such as KOAc (1.5 equiv.).[13]

    • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent (e.g., EtOH) via syringe.[13]

    • Stir the reaction mixture at room temperature for the required time (e.g., 30 minutes to a few hours) until the borylation is complete (monitored by TLC or GC-MS).

  • Step 2: Suzuki Coupling

    • To the reaction mixture from Step 1, add the second aryl halide (1.0 equiv.), an additional portion of the palladium catalyst and ligand if necessary, and a suitable base for the Suzuki coupling (e.g., K₃PO₄).

    • Add a degassed solvent system, which may be the same or different from the borylation step.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalyst-Controlled Regioselective Monoarylation of Dihaloazoles

This protocol is a general representation based on the principles of catalyst-controlled regioselectivity.[5][6]

  • Reaction Setup

    • In a glovebox or under an inert atmosphere, add the dihaloazole substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the selected palladium catalyst (e.g., Pd(OAc)₂ with a specific ligand, or a pre-formed catalyst complex) (1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.) to an oven-dried reaction vessel.

    • Add the degassed solvent (e.g., dioxane/water, toluene, or DMF).

    • Seal the vessel and remove it from the glovebox.

  • Reaction Execution

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS to determine the ratio of regioisomers.

  • Work-up and Purification

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.

    • Purify the product and separate the regioisomers using flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Double Suzuki Reaction check_conversion Check Conversion start->check_conversion check_regioselectivity Check Regioselectivity check_conversion->check_regioselectivity Good low_conversion Troubleshoot Low Conversion: - Check catalyst activity - Screen solvents/bases - Increase temperature check_conversion->low_conversion Low/None desired_regioisomer Desired Regioisomer? check_regioselectivity->desired_regioisomer low_conversion->start undesired_regioisomer Troubleshoot Regioselectivity: - Change ligand - Vary ligand/metal ratio - Screen solvents desired_regioisomer->undesired_regioisomer No check_byproducts Analyze Byproducts desired_regioisomer->check_byproducts Yes undesired_regioisomer->start dehalogenation Minimize Dehalogenation: - Reduce water content - Use milder base check_byproducts->dehalogenation Dehalogenation protodeboronation Minimize Protodeboronation: - Use boronic ester/trifluoroborate - Anhydrous conditions check_byproducts->protodeboronation Protodeboronation success Successful Reaction check_byproducts->success Minimal dehalogenation->start protodeboronation->start

References

troubleshooting low yields in Stille coupling of bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Stille coupling of bromothiophenes. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with a bromothiophene is giving a low yield. What are the most common causes?

Low yields in Stille coupling reactions involving bromothiophenes can stem from several factors. These include inactive catalysts, suboptimal reaction temperatures, impure reagents or solvents, and the occurrence of side reactions.[1] It is also crucial to ensure that the reaction is conducted under a strictly inert atmosphere to prevent the degradation of the palladium catalyst and homo-coupling of the organostannane reagent.[1]

Q2: I suspect my palladium catalyst is the problem. How can I troubleshoot this?

An inactive catalyst is a frequent culprit for low conversion.[1]

  • Use a fresh catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. It is recommended to use a fresh batch for your reaction.[1]

  • Consider a pre-catalyst: Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be more stable and are reduced in situ to the active Pd(0) species.[2]

  • Ligand choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the coupling reaction.[3][4] If you are using a Pd(II) source, the addition of a suitable ligand is necessary.

Q3: What is the optimal temperature for the Stille coupling of bromothiophenes?

The optimal temperature depends on the specific substrates and catalyst system used. A good starting point is typically between 80-110 °C.[5]

  • Insufficient temperature: If you observe low or no conversion, gradually increasing the reaction temperature in 10°C increments may improve the reaction rate.[1]

  • Excessive temperature: High temperatures (≥ 110°C) can lead to catalyst decomposition and an increase in side reactions, such as dehalogenation, which will lower the overall yield.[1]

Q4: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields.

  • Homo-coupling: The formation of a dimer of your organostannane reagent (R²-R²) is a common side reaction.[6][7] This can be minimized by ensuring a strictly inert atmosphere (argon or nitrogen) and using a slight excess (1.1-1.2 equivalents) of the organostannane.[1]

  • Dehalogenation: The removal of the bromine atom from the thiophene ring without coupling can be a significant issue.[1] This is more likely at higher temperatures.[1] Changing the solvent from dioxane or DMF to toluene has been observed to reduce dehalogenation.[8]

  • Proto-destannylation: The reaction of the organostannane with trace amounts of water or acid can quench this reagent.[1] Using anhydrous and degassed solvents and reagents is crucial to prevent this.[1][5]

  • C-H Stannylation: An unprecedented side reaction involving the direct C-H stannylation of the α-hydrogen of thiophene has been identified.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in your Stille coupling reactions.

Problem: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a Pd(II) pre-catalyst that is activated in situ.[1]
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC or LC-MS.[1]
Impure Reagents or Solvents Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use.[1]
Poor Ligand Choice For Pd(II) catalysts, ensure an appropriate phosphine ligand is used. Consider using bulky, electron-rich ligands to accelerate the reaction.[3][4]
Problem: Significant Formation of Side Products
Side Product Observed Potential Cause Suggested Solution
Homo-coupled Organostannane Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1] Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent.[1]
Dehalogenated Bromothiophene Reaction temperature is too high. Solvent effects.Decrease the reaction temperature. Consider switching to a non-polar solvent like toluene.[8]
Proto-destannylated Organostannane Presence of water or acidic impurities.Use anhydrous and degassed solvents and reagents.[1]

Experimental Protocols

General Protocol for Stille Coupling of a Bromothiophene

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Bromothiophene (1.0 equivalent)

  • Organostannane (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)[5]

  • Optional: Additive (e.g., CuI, LiCl)[5]

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene and the palladium catalyst.[5]

  • Degassing: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[5]

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite.[5]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[5]

Visual Guides

Stille_Coupling_Workflow reagents Reagents: - Bromothiophene - Organostannane - Pd Catalyst - Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating (80-110 °C) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (KF wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Stille coupling reaction.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-SnR₃ pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled X-SnR₃ reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield in Stille Coupling check_conversion Is starting material consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No side_products Side Products Observed check_conversion->side_products Yes troubleshoot_catalyst 1. Use fresh catalyst 2. Increase temperature 3. Check reagent purity no_conversion->troubleshoot_catalyst troubleshoot_homocoupling Homo-coupling? - Ensure inert atmosphere - Use excess organostannane side_products->troubleshoot_homocoupling troubleshoot_dehalogenation Dehalogenation? - Lower temperature - Change solvent side_products->troubleshoot_dehalogenation optimize Optimize Reaction Conditions troubleshoot_catalyst->optimize troubleshoot_homocoupling->optimize troubleshoot_dehalogenation->optimize

Caption: A decision-making flowchart for troubleshooting low yields.

References

Technical Support Center: Reactions Involving 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-nitrothiophene-2-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A1: A typical aqueous workup procedure involves quenching the reaction, followed by extraction, washing, drying, and solvent removal to isolate the crude product.[1] The specific reagents and conditions will vary depending on the reaction type. For instance, in a Suzuki-Miyaura coupling, after the reaction is complete, the mixture is cooled, diluted with a suitable organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[2]

Q2: How do I choose an appropriate solvent system for extraction of my product?

A2: The choice of extraction solvent depends on the polarity of your product. Given the structure of this compound and its likely derivatives, common extraction solvents such as dichloromethane (CH2Cl2) or ethyl acetate (EtOAc) are often suitable.[3] It is crucial to select a solvent in which your product is highly soluble, while the impurities and byproducts have lower solubility.

Q3: My reaction mixture has formed an emulsion during the aqueous workup. How can I resolve this?

A3: Emulsions are a common issue during the workup of organic reactions.[1] To break an emulsion, you can try the following techniques:

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite.

Q4: What are some common side reactions to be aware of when working with this compound?

A4: Due to its functional groups, this compound can undergo several side reactions. The aldehyde group can be sensitive to oxidation or reduction depending on the reaction conditions. The nitro group can also be reduced under certain conditions. Furthermore, in cross-coupling reactions like Suzuki or Stille couplings, dehalogenation (loss of the bromine atom) can be a significant side reaction.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low product yield can be attributed to incomplete reactions, side reactions, or product loss during the workup.

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.Ensures the reaction has proceeded to completion before initiating the workup.
Side Reactions (e.g., Dehalogenation) For cross-coupling reactions, screen different palladium catalysts, ligands, and bases.[2][4] Adjusting the solvent system can also minimize side reactions.[2]Optimizing reaction conditions can significantly improve selectivity for the desired product.
Product Loss During Extraction Perform multiple extractions with smaller volumes of the organic solvent. Check the pH of the aqueous layer to ensure the product is not ionized and water-soluble.Maximizes the recovery of the product from the aqueous phase.
Product Adsorption on Drying Agent Minimize the amount of drying agent used and ensure it is thoroughly washed with the organic solvent after drying.Prevents loss of product due to adsorption onto the surface of the drying agent.
Issue 2: Difficulty in Purifying the Crude Product

Purification can be challenging due to the presence of closely related impurities or byproducts.

Problem Recommended Purification Technique Experimental Protocol
Presence of Unreacted Starting Material Flash column chromatography is often effective.Prepare a silica gel column. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[3] Collect fractions and analyze by TLC to isolate the desired product.
Contamination with Catalyst Residues (e.g., Palladium) Filter the reaction mixture through a pad of Celite before the aqueous workup.[4] Alternatively, specific washes can be employed. For instance, washing with an aqueous solution of ammonium chloride can help remove some metal catalysts.[5]This helps to remove insoluble catalyst residues that can complicate purification.
Formation of Polar Impurities An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) can remove acidic or basic impurities, respectively.[3]This step can simplify the subsequent chromatographic purification by removing highly polar byproducts.

Experimental Protocols

General Aqueous Workup Protocol
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of an appropriate reagent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.[2]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quenching Quenching (e.g., add H2O or sat. NH4Cl) Reaction_Mixture->Quenching Extraction Extraction (e.g., EtOAc, H2O, Brine) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: General experimental workflow from reaction completion to pure product.

Troubleshooting_Low_Yield Start Low Product Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Workup_Loss Product Loss During Workup? Side_Reactions->Workup_Loss No Optimize_Conditions Optimize Catalyst/Ligand/Solvent Side_Reactions->Optimize_Conditions Yes Modify_Extraction Modify Extraction Protocol (pH adjustment, multiple extractions) Workup_Loss->Modify_Extraction Yes Yield_Improved Yield Improved Increase_Time_Temp->Yield_Improved Optimize_Conditions->Yield_Improved Modify_Extraction->Yield_Improved

Caption: Troubleshooting logic for addressing low product yields.

References

Technical Support Center: Synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most probable synthetic route is the nitration of 4-bromo-2-thiophenecarboxaldehyde. This reaction typically involves an electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Q2: What are the primary impurities expected in the synthesis of this compound?

A2: Based on the nitration of similar thiophene derivatives, the most likely impurities are regioisomers. The nitration of 2-thiophenecarboxaldehyde is known to produce a mixture of the 4-nitro and 5-nitro isomers.[1] Therefore, in the nitration of 4-bromo-2-thiophenecarboxaldehyde, the formation of the undesired 4-bromo-3-nitrothiophene-2-carbaldehyde isomer is a significant possibility. Other potential impurities could include unreacted starting material (4-bromo-2-thiophenecarboxaldehyde) and potentially di-nitrated byproducts, although the latter are generally less common under controlled reaction conditions.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress and quantifying the purity of the final product by separating the desired product from impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the final product and for identifying the structure of any significant impurities. Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for determining the molecular weight of the product and impurities, further aiding in their identification.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Nitrating Agent: The nitric acid or nitrating mixture may have degraded. 2. Reaction Temperature Too Low: The activation energy for the nitration may not be reached. 3. Poor Quality Starting Material: The 4-bromo-2-thiophenecarboxaldehyde may be impure.1. Use fresh, high-quality nitric and sulfuric acid. 2. Gradually increase the reaction temperature while carefully monitoring for side reactions. 3. Verify the purity of the starting material by NMR, GC-MS, or HPLC before starting the reaction.
Presence of Multiple Spots on TLC / Peaks in HPLC 1. Isomeric Impurities: Formation of 4-bromo-3-nitrothiophene-2-carbaldehyde. 2. Unreacted Starting Material: Incomplete reaction. 3. Di-nitrated Byproducts: Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).1. Optimize the reaction temperature and addition rate of the nitrating agent to favor the formation of the desired 5-nitro isomer. Purification by column chromatography or recrystallization will be necessary. 2. Increase the reaction time or temperature cautiously. 3. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Impurities: Isomers often have very similar polarities, making chromatographic separation challenging. 2. Product Instability: The product may be degrading on the silica gel column.1. Use a long chromatography column with a shallow solvent gradient to improve separation. Consider alternative purification techniques like preparative HPLC or recrystallization from a suitable solvent system. 2. Use a deactivated silica gel (e.g., with triethylamine in the eluent) or switch to a different stationary phase like alumina.
Inconsistent Spectroscopic Data (NMR, MS) 1. Presence of Impurities: Even small amounts of impurities can lead to confusing spectra. 2. Incorrect Structural Assignment: The obtained product might be an unexpected isomer.1. Purify the sample further and re-acquire the spectra. 2. Carefully analyze the coupling constants and chemical shifts in the ¹H NMR spectrum to confirm the substitution pattern. Compare the data with literature values for similar compounds if available. 2D NMR techniques (COSY, HMBC) can also be employed for unambiguous structural elucidation.

Experimental Protocols

General Protocol for Nitration of 4-Bromo-2-thiophenecarboxaldehyde

Disclaimer: This is a general protocol based on the nitration of similar compounds and should be optimized for specific laboratory conditions.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2-3 volumes based on the starting material) while maintaining the temperature below 10 °C.

  • Reaction Setup: Dissolve 4-bromo-2-thiophenecarboxaldehyde (1.0 equivalent) in a suitable solvent, such as concentrated sulfuric acid or an inert organic solvent like dichloromethane, in a separate flask equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Analytical Methods for Impurity Identification

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Detector: UV detector at a suitable wavelength (e.g., 254 nm or 310 nm).

  • Procedure: Dissolve a small sample of the crude or purified product in the mobile phase, filter, and inject into the HPLC system. The retention times will differentiate between the product and impurities.

2. ¹H NMR Spectroscopy

  • Solvent: CDCl₃ or DMSO-d₆.

  • Expected Signals for this compound: The proton on the thiophene ring is expected to appear as a singlet. The aldehyde proton will also be a singlet at a characteristic downfield chemical shift.

  • Expected Signals for Impurities: The isomeric impurity, 4-bromo-3-nitrothiophene-2-carbaldehyde, would show a different chemical shift and potentially a different coupling pattern for the thiophene ring proton. Unreacted starting material would show two distinct signals for the thiophene protons.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Injection: A solution of the sample in a volatile organic solvent.

  • Analysis: The mass spectrometer will provide the molecular weight of the eluting compounds, allowing for the identification of the product (m/z for C₅H₂BrNO₃S) and any impurities with different molecular weights.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Bromo-2-thiophenecarboxaldehydeC₅H₃BrOS191.05[7]Solid
This compoundC₅H₂BrNO₃S236.04[]-
4-Bromo-3-nitrothiophene-2-carbaldehydeC₅H₂BrNO₃S236.04-

Table 2: Expected ¹H NMR Chemical Shifts (Illustrative)

Proton 4-Bromo-2-thiophenecarboxaldehyde (Starting Material) This compound (Product) 4-Bromo-3-nitrothiophene-2-carbaldehyde (Impurity)
Thiophene-H3~7.5-7.7 ppm (d)-~8.0-8.2 ppm (s)
Thiophene-H5~7.8-8.0 ppm (d)~8.2-8.4 ppm (s)-
Aldehyde-H~9.8-10.0 ppm (s)~9.9-10.1 ppm (s)~10.0-10.2 ppm (s)

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument.

Visualizations

Synthesis_Pathway start 4-Bromo-2-thiophenecarboxaldehyde reagents HNO3 / H2SO4 start->reagents Nitration product This compound (Desired Product) reagents->product impurity 4-Bromo-3-nitrothiophene-2-carbaldehyde (Isomeric Impurity) reagents->impurity

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Reaction Complete analyze Analyze Crude Product (TLC/HPLC) start->analyze decision_purity Is Purity > 95%? analyze->decision_purity decision_impurities Identify Impurities (NMR, MS) decision_purity->decision_impurities No end_product Pure Product decision_purity->end_product Yes issue_low_yield Low Yield decision_impurities->issue_low_yield issue_isomers Isomeric Impurities decision_impurities->issue_isomers issue_starting_material Unreacted Starting Material decision_impurities->issue_starting_material solution_optimize Optimize Reaction Conditions issue_low_yield->solution_optimize solution_purify Column Chromatography / Recrystallization issue_isomers->solution_purify solution_extend_reaction Increase Reaction Time/Temp issue_starting_material->solution_extend_reaction

Caption: Troubleshooting workflow for impurity identification.

References

stability issues of 4-Bromo-5-nitrothiophene-2-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-5-nitrothiophene-2-carbaldehyde under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, away from moisture and light.[1][2] For some related compounds, storage at 4°C under a nitrogen atmosphere is also suggested.[3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[4] Reactions with strong bases and nucleophiles can also lead to substitution of the bromo or nitro groups.

Q3: Is this compound sensitive to air or light?

A3: Yes, similar thiophene derivatives are known to be air-sensitive.[4] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon). Additionally, nitroaromatic compounds can be sensitive to light (photolabile) and should be protected from direct light exposure to prevent photodegradation.[5]

Q4: What are the primary reactive sites on this compound?

A4: The molecule has several reactive sites:

  • Aldehyde group: Susceptible to nucleophilic attack and can undergo reactions like condensation, reduction, and oxidation.

  • Thiophene ring: The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), making the bromo and nitro groups potential leaving groups.

  • Carbon-Bromine bond: Can participate in cross-coupling reactions (e.g., Suzuki, Stille) or be substituted by strong nucleophiles.

  • Nitro group: Can be reduced to an amino group and also activates the ring for nucleophilic attack.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product
Possible Cause Troubleshooting Step Rationale
Degradation of Starting Material Confirm the purity of this compound before use via NMR or LC-MS. Store it under the recommended conditions.The compound can degrade if not stored properly, leading to lower effective concentration.
Reaction with Solvent If using a nucleophilic solvent (e.g., methanol, ethanol), consider switching to a more inert solvent like THF, dioxane, or toluene.Protic or nucleophilic solvents can react with the aldehyde or other electrophilic sites.
Incompatible Reagents Avoid strong oxidizing agents unless intended for the reaction. Be cautious with strong, hard nucleophiles which may lead to undesired side reactions.Incompatible reagents can lead to decomposition of the starting material or formation of byproducts.
Sub-optimal Reaction Temperature Run the reaction at a lower temperature initially and gradually increase if no conversion is observed. Monitor the reaction closely by TLC or LC-MS for the appearance of degradation products.Thiophene derivatives, especially with electron-withdrawing groups, can be thermally sensitive.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step Rationale
Nucleophilic Aromatic Substitution (SNAr) If your reaction involves a nucleophile, consider that it might be substituting the bromo or nitro group on the thiophene ring. Analyze byproducts by mass spectrometry to check for masses corresponding to these substitutions.The nitro group strongly activates the thiophene ring for SNAr reactions.[6]
Reaction at the Aldehyde Protect the aldehyde group (e.g., as an acetal) if you are targeting a reaction at another site on the molecule.The aldehyde is a highly reactive functional group that can participate in various side reactions.
Photodegradation Protect the reaction from light by wrapping the reaction vessel in aluminum foil.Nitroaromatic compounds can undergo photodegradation, leading to a complex mixture of products.[5]
Polymerization/Oligomerization Use dilute conditions and ensure efficient stirring. Consider adding a radical inhibitor if radical-mediated polymerization is suspected.Highly activated aromatic compounds can sometimes undergo polymerization under certain conditions.

Stability Profile

The following table summarizes the known and predicted stability of this compound under various conditions.

Condition Stability Potential Degradation Pathways Recommendations
Acidic (e.g., HCl, H₂SO₄) Moderate to Low Acid-catalyzed hydrolysis of the aldehyde, potential for ring-opening or polymerization under harsh conditions.Use mild acidic conditions and moderate temperatures. Monitor reaction progress closely.[7]
Basic (e.g., NaOH, K₂CO₃) Low Highly susceptible to nucleophilic aromatic substitution of the bromo and/or nitro group. Aldol-type reactions at the aldehyde are also possible.Use weak, non-nucleophilic bases if possible. Run reactions at low temperatures.
Oxidative (e.g., H₂O₂) Low Oxidation of the aldehyde to a carboxylic acid. Potential for ring degradation.Avoid strong oxidizing agents unless oxidation of the aldehyde is the desired transformation.
Thermal Moderate The specific decomposition temperature is not readily available in the literature. However, nitroaromatic compounds can be thermally labile.It is recommended to perform a thermal analysis (e.g., DSC/TGA) to determine the decomposition temperature for your specific application. Avoid prolonged heating at high temperatures.
Photolytic (UV/Visible Light) Low Nitroaromatic compounds are known to be photolabile and can undergo complex degradation pathways upon exposure to light.[5]Protect from light during storage and reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability

Objective: To assess the stability of this compound in acidic and basic aqueous solutions.

Materials:

  • This compound

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC with a suitable C18 column and UV detector

  • pH meter

Procedure:

  • Prepare a stock solution (1 mg/mL) of this compound in ACN or THF.

  • Acidic Condition: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Basic Condition: In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Neutral Condition: In a third vial, mix 1 mL of the stock solution with 9 mL of purified water.

  • Keep all vials at a constant temperature (e.g., 50°C) and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize it (if acidic or basic), and dilute with the mobile phase.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol

  • Quartz cuvettes or transparent glass vials

  • A photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

  • Aluminum foil

  • HPLC with a suitable C18 column and UV detector

Procedure:

  • Prepare a solution (e.g., 0.1 mg/mL) of this compound in ACN or methanol.

  • Transfer the solution to transparent vials (sample) and vials wrapped in aluminum foil (control).

  • Expose the samples and controls to a calibrated light source in a photostability chamber for a defined period.

  • At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC to quantify the degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_compound Prepare Stock Solution of This compound acid Acidic (e.g., 0.1M HCl) prep_compound->acid Expose to base Basic (e.g., 0.1M NaOH) prep_compound->base Expose to oxidative Oxidative (e.g., 3% H2O2) prep_compound->oxidative Expose to thermal Thermal (e.g., 80°C) prep_compound->thermal Expose to photolytic Photolytic (ICH Q1B) prep_compound->photolytic Expose to sampling Time-Point Sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling hplc HPLC Analysis sampling->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization

Forced degradation experimental workflow.

troubleshooting_tree decision decision issue issue solution solution start Unexpected Reaction Outcome q1 Is the starting material pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there signs of degradation (e.g., color change, multiple spots on TLC)? a1_yes->q2 sol1 Purify starting material and re-run reaction a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Consider reaction conditions: - High temperature? - Strong nucleophile/base? - Exposure to light? a2_yes->q3 q4 Is the desired product formed but in low yield? a2_no->q4 sol2 Lower temperature, use milder reagents, protect from light q3->sol2 sol3 Optimize reaction parameters: - Catalyst loading - Reaction time - Solvent q4->sol3 degradation_pathway cluster_paths Potential Degradation Pathways start_mol This compound path1 Nucleophilic Aromatic Substitution (Nu⁻) start_mol->path1 path2 Reduction of Nitro Group ([H]) start_mol->path2 path3 Oxidation of Aldehyde ([O]) start_mol->path3 prod1a 4-Nu-5-nitrothiophene-2-carbaldehyde path1->prod1a prod1b 4-Bromo-5-Nu-thiophene-2-carbaldehyde path1->prod1b prod2 4-Bromo-5-aminothiophene-2-carbaldehyde path2->prod2 prod3 4-Bromo-5-nitrothiophene-2-carboxylic acid path3->prod3

References

Technical Support Center: Alternative Solvents for Suzuki Coupling of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of thiophene derivatives in alternative and green solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a thiophene derivative failing or giving low yields in an aqueous solvent system?

A1: Low yields in aqueous Suzuki couplings of thiophenes can stem from several factors:

  • Catalyst Deactivation: Palladium catalysts can be sensitive. The formation of palladium black, a grey or black precipitate, indicates catalyst decomposition and loss of activity.[1] Ensure you are using a high-purity catalyst and that your reagents or glassware are not contaminated with catalyst poisons.

  • Protodeboronation: Thiophene boronic acids can be unstable under reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is a common side reaction that consumes your starting material.

  • Poor Solubility: While the goal is to use water as a solvent, the organic substrates may have limited solubility, leading to a slow or incomplete reaction.

  • Oxygen Interference: Inadequate degassing of the reaction mixture can allow oxygen to interfere with the catalytic cycle.[1]

  • Incorrect Base or Solvent System: The choice of base and the specific aqueous system (e.g., water with a co-solvent or surfactant) are critical and often depend on the specific substrates.[1]

Q2: What are common side products observed in the Suzuki coupling of thiophene derivatives in alternative solvents?

A2: Besides the desired product, several side products can form:

  • Homocoupling Products: Your thiophene boronic acid can react with itself to form a bithiophene species. This is a common byproduct in many Suzuki reactions.

  • Dehalogenation Products: The starting halo-thiophene can be reduced, replacing the halogen with a hydrogen atom.

  • Protodeboronation Product: As mentioned above, the boronic acid can be converted back to the parent thiophene.

  • Polymerization Products: In some cases, especially with highly reactive monomers, polymerization can occur.

To minimize these side products, careful optimization of reaction conditions, including the catalyst, base, and solvent, is crucial.[2]

Q3: Can I perform Suzuki coupling of thiophene derivatives without a traditional organic solvent?

A3: Yes, several alternative approaches allow for the reduction or elimination of traditional organic solvents:

  • Micellar Catalysis: Using a surfactant in water creates micelles that act as nanoreactors, solubilizing the organic substrates and facilitating the reaction.[3]

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They can act as effective and sustainable reaction media.

  • Solvent-Free, Microwave-Assisted Synthesis: Reactions can be performed on a solid support like alumina, with microwave irradiation providing the energy. This method is often very fast and environmentally friendly.

Troubleshooting Guides

Guide 1: Low Yield in Micellar Suzuki Coupling of Thiophene Derivatives

This guide provides a step-by-step approach to troubleshooting low yields when using a micellar system (e.g., Kolliphor EL in water).

Troubleshooting Workflow for Low Yield in Micellar Suzuki Coupling

Troubleshooting_Micellar cluster_catalyst Catalyst Optimization cluster_conditions Condition Adjustment Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality & Purity Start->Check_Reagents Check_Degassing 2. Ensure Proper Degassing Check_Reagents->Check_Degassing Reagents OK Optimize_Catalyst 3. Optimize Catalyst System Check_Degassing->Optimize_Catalyst Degassing Adequate Optimize_Conditions 4. Adjust Reaction Conditions Optimize_Catalyst->Optimize_Conditions Catalyst Optimized Catalyst_Loading Increase Catalyst Loading Optimize_Catalyst->Catalyst_Loading Change_Ligand Try Different Ligand Optimize_Catalyst->Change_Ligand Consider_CoSolvent 5. Add a Co-solvent Optimize_Conditions->Consider_CoSolvent Still Low Yield Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Base Change Base Optimize_Conditions->Change_Base Success Improved Yield Consider_CoSolvent->Success

Caption: Troubleshooting workflow for low yield in micellar Suzuki coupling.

Troubleshooting Step Potential Issue Recommended Action
1. Verify Reagent Quality & Purity Impure thiophene halide, boronic acid, or base. Decomposed catalyst.Use freshly purified starting materials. Purchase a new batch of catalyst or verify the activity of the current one.
2. Ensure Proper Degassing Oxygen in the reaction mixture can lead to catalyst decomposition and unwanted side reactions.Degas the solvent and the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
3. Optimize Catalyst System Insufficient catalyst or inappropriate ligand for the specific thiophene substrate.Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). If using a pre-catalyst, consider adding a specific ligand that is known to be effective for heteroaromatic couplings.
4. Adjust Reaction Conditions Reaction temperature may be too low, or the chosen base may not be optimal.Gradually increase the reaction temperature. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
5. Add a Co-solvent Poor solubility of substrates in the micellar system.The addition of a small amount of an organic co-solvent like THF or acetone can sometimes improve results in problematic micellar reactions.[3]
Guide 2: Reaction Fails to Go to Completion in Deep Eutectic Solvents (DES)

This guide addresses issues where the Suzuki coupling of a thiophene derivative in a DES stalls or remains incomplete.

Logical Flow for Incomplete DES-based Suzuki Coupling

Incomplete_DES cluster_solubility Solubility Enhancement cluster_viscosity Viscosity Management Start Incomplete Reaction in DES Check_Solubility 1. Assess Substrate Solubility in DES Start->Check_Solubility Check_Viscosity 2. Consider DES Viscosity & Mixing Check_Solubility->Check_Viscosity Solubility Adequate Modify_DES Modify DES Composition Check_Solubility->Modify_DES Optimize_Temp_Time 3. Optimize Temperature & Reaction Time Check_Viscosity->Optimize_Temp_Time Mixing is Efficient Increase_Stirring Increase Stirring Speed Check_Viscosity->Increase_Stirring Gentle_Heating Gentle Heating to Reduce Viscosity Check_Viscosity->Gentle_Heating Catalyst_Stability 4. Evaluate Catalyst Stability in DES Optimize_Temp_Time->Catalyst_Stability Still Incomplete End Reaction Completion Catalyst_Stability->End Stable Catalyst Chosen

Caption: Logical flow for addressing incomplete Suzuki coupling in DES.

Troubleshooting Step Potential Issue Recommended Action
1. Assess Substrate Solubility in DES One or both of the coupling partners may have poor solubility in the chosen DES, even at elevated temperatures.Try a different DES composition. For example, if using choline chloride:glycerol, you might explore a urea-based DES.
2. Consider DES Viscosity & Mixing DES can be viscous, leading to poor mass transfer and an apparently stalled reaction.Increase the stirring rate. Gentle heating can also significantly reduce the viscosity of the DES and improve mixing.
3. Optimize Temperature & Reaction Time The reaction may simply be slow in the DES at the current temperature.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
4. Evaluate Catalyst Stability in DES The palladium catalyst may not be stable over long reaction times in the specific DES.Consider a more robust catalyst system, or if possible, add the catalyst in portions over the course of the reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of thiophene derivatives in various alternative solvent systems.

Table 1: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid in Alternative Solvents

Solvent SystemCatalyst (mol%)BaseTemp. (°C)Time (h)Yield (%)Reference
Kolliphor EL (2 wt% in H₂O)Pd(dtbpf)Cl₂ (2)Et₃NRT0.2598[4]
Choline chloride:glycerol (1:2)Pd(OAc)₂ (2.5)K₂CO₃1004Good[5]
Aqueous n-butanolPd catalyst (0.1-1)K₃PO₄11012Near quant.[6]
1,4-Dioxane/Water (4:1)Pd(PPh₃)₄ (1-5)K₂CO₃80-10012-2471.5-80.2[7]
Solvent-free, microwavePd(PPh₃)₄ (5)KF/Al₂O₃1500.1-0.565-74[3]

Table 2: Comparison of Yields for Different Thiophene Substrates in Aqueous 1,4-Dioxane

Thiophene SubstrateArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)901271.5[7]
Pentyl 5-bromothiophene-2-carboxylate4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)901275[7]
Pentyl 5-bromothiophene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)901280.2[7]
2,5-Dibromo-3-hexylthiophenePhenylboronic acid (2.5 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good[8]

Experimental Protocols

Protocol 1: Micellar Suzuki Coupling of 2-Bromothiophene and Phenylboronic Acid

This protocol is adapted from a procedure using Kolliphor EL as the surfactant.[4]

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • Pd(dtbpf)Cl₂

  • Triethylamine (Et₃N)

  • Kolliphor EL

  • Deionized Water

  • Toluene

  • Ethanol (for workup)

Procedure:

  • Prepare the Micellar Medium: Prepare a 1.97% (w/v) solution of Kolliphor EL in a 9:1 mixture of water and toluene. Vigorously mix this solution using a high-shear mixer (e.g., Ultra-Turrax at 20,000 rpm for 5 minutes) to form a stable emulsion.[4]

  • Reaction Setup: In a reaction vial, combine phenylboronic acid (0.6 mmol), 2-bromothiophene (0.5 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).

  • Add Micellar Medium: Add 2 mL of the prepared Kolliphor EL/toluene/water medium to the reaction vial.

  • Reaction: Stir the mixture vigorously (e.g., 500 rpm) at room temperature for the required time (typically 15-30 minutes). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous. Remove the solvents under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate in Aqueous 1,4-Dioxane

This protocol is based on a reported procedure for the synthesis of 5-arylthiophene-2-carboxylates.[7]

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add pentyl 5-bromothiophene-2-carboxylate (1 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), Pd(PPh₃)₄ (1-5 mol%), and potassium carbonate (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-5-nitrothiophene-2-carbaldehyde and 5-Bromothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-5-nitrothiophene-2-carbaldehyde and 5-Bromothiophene-2-carbaldehyde. The electronic disparity arising from the presence of a strongly electron-withdrawing nitro group in the former imparts a significantly different reactivity profile compared to the latter. This analysis is supported by established principles of organic chemistry and analogous experimental data to aid in the strategic design of synthetic routes and the development of novel therapeutics.

Executive Summary

The introduction of a nitro group at the 5-position of the thiophene ring in this compound dramatically alters its electronic properties compared to 5-Bromothiophene-2-carbaldehyde. This substitution pattern is expected to enhance the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack, while deactivating it towards electrophilic substitution. The aldehyde functionality in both molecules provides a reactive site for nucleophilic addition and condensation reactions, with the reactivity being influenced by the overall electron density of the aromatic system.

Data Presentation: A Comparative Overview

Property/Reaction TypeThis compound5-Bromothiophene-2-carbaldehydeRationale for Reactivity Difference
Molecular Structure Thiophene ring with a bromo group at C4, a nitro group at C5, and a carbaldehyde at C2.Thiophene ring with a bromo group at C5 and a carbaldehyde at C2.The presence of a strongly electron-withdrawing nitro group in the 4-bromo isomer significantly reduces electron density in the thiophene ring.
Nucleophilic Aromatic Substitution (SNAr) Expected to be highly reactive.Generally unreactive under typical SNAr conditions.The nitro group strongly activates the ring towards nucleophilic attack, stabilizing the Meisenheimer intermediate.[1][2]
Electrophilic Aromatic Substitution Expected to be highly deactivated.More reactive than the nitro-substituted counterpart, but still deactivated compared to thiophene.The electron-withdrawing nature of both the nitro and aldehyde groups deactivates the ring towards electrophiles.[3][4]
Reactivity of the Aldehyde Group The aldehyde carbon is expected to be more electrophilic.The aldehyde carbon is less electrophilic in comparison.The combined electron-withdrawing effects of the nitro and bromo groups increase the partial positive charge on the carbonyl carbon.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) The C-Br bond is activated for oxidative addition.The C-Br bond is amenable to oxidative addition.The electron-deficient nature of the ring in the 4-bromo-5-nitro isomer can facilitate the oxidative addition step in the catalytic cycle.

Theoretical Background: The Influence of Substituents on the Thiophene Ring

The reactivity of a substituted thiophene is fundamentally governed by the electronic effects of its substituents. In 5-Bromothiophene-2-carbaldehyde, both the bromo and the formyl groups are electron-withdrawing through inductive effects, and the formyl group also exhibits a deactivating resonance effect.

In contrast, this compound possesses an additional nitro group, which is one of the strongest electron-withdrawing groups. Its presence dramatically lowers the electron density of the thiophene ring through both inductive and resonance effects. This has profound implications for the molecule's reactivity.

G Electronic Effects on Thiophene Derivatives cluster_0 5-Bromothiophene-2-carbaldehyde cluster_1 This compound A S B C-CHO A->B C C B->C F Aldehyde B->F -I, -M D C C->D E C-Br D->E E->A G Bromo E->G -I H S I C-CHO H->I J C I->J M Aldehyde I->M -I, -M K C-Br J->K L C-NO2 K->L N Bromo K->N -I L->H O Nitro L->O -I, -M (Strong)

Caption: Electronic effects of substituents on the thiophene ring.

Comparative Reactivity in Key Organic Transformations

Nucleophilic Aromatic Substitution (SNAr)

This compound: The presence of the strongly electron-withdrawing nitro group para to the bromine atom is expected to make this compound highly susceptible to nucleophilic aromatic substitution. The nitro group can effectively stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the SNAr mechanism.[1][2]

5-Bromothiophene-2-carbaldehyde: This compound is significantly less reactive towards SNAr. The electron-withdrawing effect of the aldehyde group alone is generally insufficient to activate the ring for facile nucleophilic attack under standard conditions.

Expected Reactivity Order: this compound >> 5-Bromothiophene-2-carbaldehyde

Reactions of the Aldehyde Group: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[5] The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon.

This compound: The cumulative electron-withdrawing effects of the bromo and nitro groups are anticipated to make the aldehyde carbon more electrophilic and thus more reactive in Knoevenagel condensations.[6]

5-Bromothiophene-2-carbaldehyde: The aldehyde is still reactive, but the carbonyl carbon is less electrophilic compared to its nitro-substituted counterpart.

Expected Reactivity Order: this compound > 5-Bromothiophene-2-carbaldehyde

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[7][8][9]

This compound: The electron-deficient nature of the thiophene ring is expected to facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle.

5-Bromothiophene-2-carbaldehyde: This compound is also a suitable substrate for Suzuki coupling, and numerous examples exist in the literature.[7][8]

While both are expected to undergo Suzuki coupling, the electronic differences may influence reaction kinetics and catalyst selection.

Experimental Protocols

Detailed experimental data for the reactivity of this compound is not widely available in peer-reviewed literature. Therefore, the following protocols for 5-Bromothiophene-2-carbaldehyde and a related nitro-substituted thiophene are provided as representative examples of the reaction classes discussed.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carbaldehyde (Analogous Procedure)

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • In a round-bottom flask, combine 5-Bromothiophene-2-carbaldehyde (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the deoxygenated solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

G Suzuki-Miyaura Coupling Workflow A Combine Reactants: - Bromothiophene - Boronic Acid - Pd Catalyst - Base B Inert Atmosphere (Ar or N2) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up: - Dilution - Washing E->F G Purification: Column Chromatography F->G H Product G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde (Analogous Procedure)

Materials:

  • Aromatic aldehyde (e.g., 5-Bromothiophene-2-carbaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, basic alumina)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure (using piperidine catalyst in ethanol):

  • Dissolve the aromatic aldehyde (1.0 equiv.) and the active methylene compound (1.0-1.2 equiv.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 equiv.).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.[10]

Conclusion

The presence of a nitro group in this compound renders it a significantly more electron-deficient system than 5-Bromothiophene-2-carbaldehyde. This electronic difference is the primary determinant of their contrasting reactivity profiles. Researchers and drug development professionals should consider these differences when designing synthetic strategies. This compound is a promising substrate for nucleophilic aromatic substitution and for reactions where an electron-poor aldehyde is beneficial, such as certain condensation reactions. Conversely, 5-Bromothiophene-2-carbaldehyde is a more versatile building block for transformations requiring a less deactivated thiophene ring. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway.

References

A Comparative Guide to Suzuki and Heck Reactions for C-C Bond Formation on Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds on thiophene rings is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, organic electronics, and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Heck reactions stand out as powerful and versatile methods. This guide provides an objective comparison of these two seminal reactions for the functionalization of thiophenes, supported by experimental data and detailed protocols to aid in reaction selection and optimization.

At a Glance: Suzuki vs. Heck for Thiophene Functionalization

FeatureSuzuki-Miyaura CouplingHeck Reaction
Reactants Thienyl halide/triflate + Thienyl/Aryl boronic acid/esterThienyl halide/triflate + Alkene
Bond Formed C(sp²) - C(sp²) (Aryl-Aryl, Aryl-Vinyl)C(sp²) - C(sp²) (Aryl-Vinyl)
Key Reagents Base (e.g., K₃PO₄, Na₂CO₃)Base (e.g., Et₃N, K₂CO₃)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium complex (e.g., Pd(OAc)₂, PdCl₂)
Byproducts Boron-based saltsStoichiometric base hydrohalide
Functional Group Tolerance Generally very highGood, but can be sensitive to certain reducible groups
Stereoselectivity Not typically a factor for aryl-aryl couplingTypically forms the trans alkene product

Performance Data: A Quantitative Comparison

The choice between the Suzuki and Heck reaction often depends on the desired product and the available starting materials. The following tables summarize representative quantitative data for both reactions on thiophene substrates.

Table 1: Suzuki-Miyaura Coupling on Thiophene Derivatives

Thiophene SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901285[1]
2-Bromothiophene4-Methylphenylboronic acidPd(dtbpf)Cl₂ (2)Et₃NWater with Kolliphor ELRT0.2596[2][3]
3-BromothiopheneAniline-4-boronic acidPd(dtbpf)Cl₂ (2)Et₃NWater with Kolliphor ELRT194[2][3]
5-Bromothiophene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O901280.2[4]

Table 2: Heck Reaction on Thiophene Derivatives

Thiophene SubstrateAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodothiopheneStyrenePd(OAc)₂ (1)K₂CO₃DMA14040Moderate[5]
2-BromothiopheneMethyl acrylatePd(OAc)₂ (5) / PPh₃ (10)Et₃NAcetonitrile802475[6]
3-BromothiopheneEthyl acrylatePd(OAc)₂ (2.5) / P(o-tol)₃ (5)Et₃NDMF1004868[6]
2-Iodothiophene4-VinylpyridinePd(OAc)₂ (2)NaOAcDMF1001682[6]

Reaction Mechanisms and Experimental Workflow

The fundamental difference between the Suzuki and Heck reactions lies in their catalytic cycles and the nature of the coupling partners.

Suzuki_vs_Heck_Pathways cluster_suzuki Suzuki-Miyaura Reaction cluster_heck Heck Reaction S_Start Pd(0)Ln S_OA Oxidative Addition (Th-X) S_Start->S_OA S_ThPdX Th-Pd(II)LnX S_OA->S_ThPdX S_TM Transmetalation (Ar-B(OR)₂) S_ThPdX->S_TM S_ThPdAr Th-Pd(II)LnAr S_TM->S_ThPdAr S_RE Reductive Elimination S_ThPdAr->S_RE S_RE->S_Start Catalyst Regeneration S_Prod Th-Ar S_RE->S_Prod S_Base Base S_Base->S_TM H_Start Pd(0)Ln H_OA Oxidative Addition (Th-X) H_Start->H_OA H_ThPdX Th-Pd(II)LnX H_OA->H_ThPdX H_Coord Alkene Coordination H_ThPdX->H_Coord H_Insert Migratory Insertion H_Coord->H_Insert H_ThAlkylPdX Th-Alkyl-Pd(II)LnX H_Insert->H_ThAlkylPdX H_Elim β-Hydride Elimination H_ThAlkylPdX->H_Elim H_Elim->H_Start Catalyst Regeneration H_Prod Th-Alkene H_Elim->H_Prod H_Base Base H_Base->H_Elim

Caption: Catalytic cycles of Suzuki (top) and Heck (bottom) reactions on a thiophene substrate.

The experimental workflows for both reactions are broadly similar, involving the setup of an inert atmosphere reaction, followed by workup and purification. However, the specific reagents and conditions differ.

Experimental_Workflows cluster_suzuki_wf Suzuki Reaction Workflow cluster_heck_wf Heck Reaction Workflow S_WF_Start Combine Thienyl Halide, Boronic Acid, Base, Catalyst, and Solvent S_WF_Inert Establish Inert Atmosphere (e.g., N₂ or Ar) S_WF_Start->S_WF_Inert S_WF_Heat Heat to Reaction Temperature S_WF_Inert->S_WF_Heat S_WF_Monitor Monitor Reaction (TLC, GC-MS) S_WF_Heat->S_WF_Monitor S_WF_Workup Aqueous Workup & Extraction S_WF_Monitor->S_WF_Workup S_WF_Purify Purification (e.g., Column Chromatography) S_WF_Workup->S_WF_Purify S_WF_Product Isolated Product S_WF_Purify->S_WF_Product H_WF_Start Combine Thienyl Halide, Alkene, Base, Catalyst, and Solvent H_WF_Inert Establish Inert Atmosphere (e.g., N₂ or Ar) H_WF_Start->H_WF_Inert H_WF_Heat Heat to Reaction Temperature H_WF_Inert->H_WF_Heat H_WF_Monitor Monitor Reaction (TLC, GC-MS) H_WF_Heat->H_WF_Monitor H_WF_Workup Filtration & Solvent Removal H_WF_Monitor->H_WF_Workup H_WF_Purify Purification (e.g., Column Chromatography) H_WF_Workup->H_WF_Purify H_WF_Product Isolated Product H_WF_Purify->H_WF_Product

Caption: Generalized experimental workflows for Suzuki and Heck reactions.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene [1]

  • Reaction Setup: To a solution of 2,5-dibromo-3-hexylthiophene (1 mmol) and the desired arylboronic acid (2.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added potassium phosphate (K₃PO₄, 3 mmol).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is then added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.

  • Workup and Purification: After completion, the reaction is cooled to room temperature, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2,5-diaryl-3-hexylthiophene.

Heck Reaction of 2-Bromothiophene with Methyl Acrylate

  • Reaction Setup: A mixture of 2-bromothiophene (1 mmol), methyl acrylate (1.2 mmol), and triethylamine (Et₃N, 1.5 mmol) in acetonitrile (5 mL) is prepared in a reaction vessel.

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) and triphenylphosphine (PPh₃, 0.1 mmol) are added to the mixture.

  • Reaction Conditions: The vessel is sealed, and the mixture is heated to 80 °C for 24 hours.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove the triethylammonium bromide salt. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the corresponding trans-thienyl acrylate.

Conclusion: Making an Informed Decision

Both the Suzuki-Miyaura and Heck reactions are indispensable tools for the C-C functionalization of thiophenes.

The Suzuki reaction offers several advantages, including mild reaction conditions, the commercial availability of a vast array of boronic acids, and exceptional functional group tolerance.[7] The use of aqueous solvent systems further enhances its appeal from a green chemistry perspective.[8] Recent advancements have even demonstrated highly efficient Suzuki couplings on thiophenes at room temperature in micellar systems.[2][3]

The Heck reaction , on the other hand, provides a direct method for the vinylation of thiophenes.[9] It is particularly useful for synthesizing α,β-unsaturated carbonyl compounds and styrenyl derivatives attached to the thiophene core. While traditionally requiring elevated temperatures, modern catalyst systems have expanded the scope and improved the efficiency of the Heck reaction.[10] It is important to note that the Heck reaction typically yields the more thermodynamically stable trans-isomer.

Ultimately, the choice between these two powerful reactions will be dictated by the specific synthetic target, the availability and stability of the starting materials, and the desired functional group compatibility. For the coupling of two aryl or heteroaryl rings, the Suzuki reaction is generally the method of choice. For the introduction of a vinyl group, the Heck reaction is the more direct and efficient route.

References

Comparative Analysis of 1H NMR Shifts in Substituted Nitrothiophenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-property relationships of substituted nitrothiophenes is crucial for the design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of 1H NMR chemical shifts in various substituted nitrothiophenes, supported by experimental data, to elucidate the electronic effects of substituents on the thiophene ring.

Introduction to 1H NMR Shifts in Aromatic Systems

The chemical shift in proton nuclear magnetic resonance (1H NMR) spectroscopy is a sensitive indicator of the electronic environment of a proton. In aromatic systems like thiophene, the position of a proton's resonance is influenced by the electron density of the ring and the electronic nature of any substituents. Electron-withdrawing groups, such as the nitro group (-NO2), generally deshield the ring protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups tend to shield the ring protons, shifting their signals to a lower chemical shift (upfield). The magnitude of these shifts and the coupling constants between adjacent protons provide valuable information about the substitution pattern of the thiophene ring.

Comparative Analysis of 1H NMR Chemical Shifts

The following table summarizes the 1H NMR chemical shifts for a series of substituted nitrothiophenes. The data is organized based on the substitution pattern to facilitate a clear comparison of the electronic effects of various substituents on the chemical shifts of the thiophene ring protons. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)Other Protons (ppm)Solvent
2-Nitro-5-substituted Thiophenes
2-Bromo-5-nitrothiophene7.26 (d)7.85 (d)-CDCl3
2-Chloro-5-nitrothiophene7.20 (d)7.80 (d)-CDCl3
2-Methyl-5-nitrothiophene7.05 (d)7.75 (d)-2.60 (s, CH3)CDCl3
2-Methoxy-5-nitrothiophene6.30 (d)7.70 (d)-4.00 (s, OCH3)CDCl3
3-Nitro-2-substituted Thiophenes
2-Bromo-3-nitrothiophene-7.45 (d)7.15 (d)CDCl3
2-Chloro-3-nitrothiophene-7.40 (d)7.10 (d)CDCl3
2-Methyl-3-nitrothiophene-7.30 (d)7.00 (d)2.50 (s, CH3)CDCl3
3-Nitro-5-substituted Thiophenes
3-Bromo-5-nitrothiophene8.30 (d)7.60 (d)-CDCl3
3-Methyl-5-nitrothiophene8.10 (d)7.40 (d)-2.55 (s, CH3)CDCl3
3-Methoxy-5-nitrothiophene7.90 (d)7.20 (d)-3.90 (s, OCH3)CDCl3

Note: The chemical shifts and coupling constants (J values, typically in the range of 4-6 Hz for ortho-coupling in thiophenes) can vary slightly depending on the solvent and the concentration of the sample. The letters in parentheses indicate the multiplicity of the signal (s = singlet, d = doublet).

Experimental Protocol for 1H NMR Analysis

The following is a generalized experimental protocol for obtaining high-quality 1H NMR spectra of substituted nitrothiophenes.

1. Sample Preparation:

  • Weigh 5-10 mg of the substituted nitrothiophene sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent will depend on the solubility of the compound.

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.

  • Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay may be necessary for quantitative analysis)

    • Number of Scans: 8-16 scans are typically sufficient for compounds with good solubility. More scans may be needed for dilute samples.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the splitting patterns (multiplicities) and coupling constants to aid in the assignment of protons.

Visualization of Substituent Effects

The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the 1H NMR chemical shifts of protons on a nitrothiophene ring.

Substituent_Effects cluster_thiophene Nitrothiophene Ring cluster_effects Substituent Effects on Proton Chemical Shifts Thiophene_Ring Thiophene Ring (Protons Hα, Hβ) Deshielding_Effect Higher Chemical Shift (δ) Shielding_Effect Lower Chemical Shift (δ) Nitro_Group Nitro Group (-NO2) (Strongly Electron-Withdrawing) Nitro_Group->Thiophene_Ring Deshielding (Downfield Shift) of adjacent protons EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) EDG->Thiophene_Ring Shielding (Upfield Shift) of ring protons EWG Other Electron-Withdrawing Group (EWG) (e.g., -Br, -Cl, -CN) EWG->Thiophene_Ring Deshielding (Downfield Shift) of ring protons

Caption: Influence of substituents on 1H NMR shifts in nitrothiophenes.

This guide provides a foundational understanding of the 1H NMR spectral characteristics of substituted nitrothiophenes. For more in-depth analysis, researchers are encouraged to consult specialized literature and spectral databases.

A Comparative Analysis of the Biological Activity of Bromo-Nitrothiophene and Dinitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of bromo-nitrothiophene and dinitrothiophene derivatives, drawing on available experimental data. The focus is to delineate the differences in their antimicrobial potency and to explore their mechanisms of action. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery.

Antimicrobial Activity: A Head-to-Head Comparison

A key study directly comparing the antimicrobial effects of various substituted thiophenes provides valuable insights into the relative potency of bromo-nitro and dinitro derivatives. The biological activity was assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Micrococcus luteus, and the fungus Aspergillus niger.[1][2]

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for representative bromo-nitrothiophene and dinitrothiophene compounds against the tested microorganisms.[1][2] Lower MIC values indicate higher antimicrobial activity.

CompoundStructureTest OrganismMIC (µg/mL)
2-Bromo-3,5-dinitrothiophene2-Bromo-3,5-dinitrothiopheneE. coli1.95
M. luteus0.49
A. niger7.8
2-Chloro-3,5-dinitrothiophene2-Chloro-3,5-dinitrothiopheneE. coli0.98
M. luteus0.24
A. niger3.9
2,4-Dinitrothiophene2,4-DinitrothiopheneE. coli31.2
M. luteus7.8
A. niger62.5
2-Nitrothiophene2-NitrothiopheneE. coli>1000
M. luteus>1000
A. niger>1000

Data sourced from Morley and Matthews, Org. Biomol. Chem., 2006, 4, 359-366.[2]

The data clearly indicates that 2-bromo-3,5-dinitrothiophene exhibits significantly higher activity against all three tested organisms compared to 2,4-dinitrothiophene.[1][2] In fact, both 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene were the most active compounds in the series tested.[1][2] The simple 2-nitrothiophene showed negligible activity.[1][2]

Proposed Mechanism of Action

The enhanced activity of the 2-halo-3,5-dinitrothiophenes is attributed to a proposed mechanism involving nucleophilic attack. It is suggested that intracellular thiols, present in biomolecules, act as nucleophiles, attacking the 2-position of the thiophene ring and leading to the displacement of the halogen.[1][2] This covalent modification of essential biomolecules is thought to be responsible for the observed antimicrobial effects.

In contrast, other active derivatives lacking a displaceable halogen, such as 2,4-dinitrothiophene, are thought to act through a different mechanism involving the formation of Meisenheimer complexes.[1][2]

Proposed Mechanism of Action for 2-Halo-3,5-Dinitrothiophenes cluster_0 Cellular Environment cluster_1 Mechanism Intracellular_Thiol Intracellular Thiol (e.g., from Cysteine) Target_Biomolecule Target Biomolecule (e.g., Enzyme) Nucleophilic_Attack Nucleophilic Attack Intracellular_Thiol->Nucleophilic_Attack Acts as Nucleophile Covalent_Adduct Covalent Adduct Formation Target_Biomolecule->Covalent_Adduct is modified Halo_Dinitrothiophene 2-Halo-3,5-dinitrothiophene Halo_Dinitrothiophene->Nucleophilic_Attack Susceptible to Halogen_Displacement Displacement of Halogen Nucleophilic_Attack->Halogen_Displacement Halogen_Displacement->Covalent_Adduct Biological_Effect Biological Effect (e.g., Enzyme Inhibition) Covalent_Adduct->Biological_Effect

Caption: Proposed mechanism for 2-halo-3,5-dinitrothiophenes.

Broader Biological Activities of Thiophene Derivatives

Thiophene derivatives, as a class, exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[3][4][5]

Anticancer Activity

Numerous thiophene derivatives have been investigated for their potential as anticancer agents.[3][6][7][8][9] Their mechanisms of action are diverse and depend on the specific substitutions on the thiophene ring.[3] Some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines. For example, a thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity, acting through the inhibition of WEE1 kinase and tubulin polymerization.[6] Another study reported that the thiophene derivative 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) showed selective cytotoxicity for several cancer cell lines and induced apoptosis.[10]

Enzyme Inhibition

The nitro group in certain compounds can act as a "masked electrophile" for covalent enzyme inhibition.[11] This occurs through the formation of a nitronate intermediate that can then react with nucleophilic residues, such as cysteine, in the enzyme's active site.[11] Thiophene sulfonamide derivatives have also been investigated as enzyme inhibitors, with some showing potent inhibition of lactoperoxidase.[12]

General Antimicrobial Properties

Beyond the specific comparison above, various bromo- and nitro-substituted thiophenes have been explored for their antimicrobial properties.[13][14][15][16][17][18] For instance, 3-halobenzo[b]thiophenes, including chloro and bromo derivatives, have demonstrated activity against Gram-positive bacteria and yeast.[13] Nitrothiophenes are known to be broad-spectrum antibacterials, effective against clinically relevant pathogens.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for the determination of MIC based on standard broth microdilution methods, similar to what would have been used in the cited research.

MIC Assay Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Add_Compounds Add Compound Dilutions to Wells Prepare_Compounds->Add_Compounds Inoculate_Plates Inoculate Microtiter Plates with Microbial Suspension Inoculate_Plates->Add_Compounds Incubate Incubate Plates (e.g., 37°C for 24h) Add_Compounds->Incubate Read_Results Visually Inspect for Growth or Measure Absorbance Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Generalized workflow for MIC determination.

  • Preparation of Compounds : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.

  • Preparation of Inoculum : The microbial strains are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The available data strongly suggests that the presence of a halogen, such as bromine, at the 2-position of a dinitrothiophene scaffold significantly enhances antimicrobial activity. This is likely due to a mechanism involving nucleophilic displacement of the halogen by intracellular thiols. While dinitrothiophenes without a halogen substituent also exhibit some activity, it is considerably lower. The broader families of bromo-thiophene and nitro-thiophene derivatives encompass a wide range of biological activities, including promising anticancer and enzyme-inhibitory properties, making them valuable scaffolds for further investigation in drug discovery.

References

A Comparative Guide to Palladium Catalysts for Thiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds involving thiophene moieties is a cornerstone in the synthesis of a vast array of functional organic materials and pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for achieving these transformations with high efficiency and selectivity. The choice of the palladium catalyst, often in conjunction with a specific ligand, is critical and directly influences reaction outcomes, including yield, reaction time, and functional group tolerance. This guide provides a comparative overview of various palladium catalysts for common thiophene coupling reactions, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the thiophene substrate, and the coupling partner. Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling reactions involving thiophene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. For thiophene derivatives, several palladium catalysts have demonstrated high efficacy.

Catalyst / LigandThiophene SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-BromothiophenePhenylboronic acidNa₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhos3-BromothiophenePhenylboronic acidK₃PO₄Toluene100292[1]
PdCl₂(dppf)3-BromothiophenePhenylboronic acidK₂CO₃Dioxane901688[1]
Pd/C3-BromothiophenePhenylboronic acidK₂CO₃Ethanol/H₂O802475[1]
Pd(OAc)₂Benzo[b]thiophene 1,1-dioxideArylboronic acidsPyridine/Cu(OAc)₂DMSO10020Good to excellent[2]
Pd(PPh₃)₄2,3-dibromothiophenePhenylboronic acidNa₂CO₃Dioxane1004.5Not specified[3]
Stille Coupling

The Stille coupling offers a valuable alternative for C-C bond formation, particularly when dealing with substrates sensitive to the basic conditions of the Suzuki-Miyaura reaction.

Catalyst / LigandThiophene SubstrateCoupling PartnerAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-BromothiopheneTributyl(phenyl)stannane-Toluene1101290[1]
Pd(OAc)₂ / P(o-tolyl)₃2-bromothiophene2-(tributylstannyl)thiophene-Toluene1001695[4]
PdCl₂(dppf)3-bromothiophene(Tributylstannyl)furan-DMF802482[5]
Heck Coupling

The Heck reaction is a key method for the arylation or vinylation of alkenes. In the context of thiophenes, it is often employed for direct C-H functionalization.

CatalystThiophene SubstrateCoupling PartnerOxidant/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ThiopheneStyrenesCu(OAc)₂/O₂DMSO/AcOHNot specifiedNot specifiedEfficient[6]
Pd(OAc)₂ThiophenesAllylaminesAg₂CO₃/Cu(OAc)₂/AirNot specifiedNot specifiedNot specifiedGood[6]
Pd(OAc)₂Thiophene1-octeneAg₂CO₃DMSO/dioxaneNot specifiedNot specifiedGood[6]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl and vinyl alkynes.

Catalyst / Co-catalystThiophene SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI2-bromothiophenePhenylacetyleneEt₃NTHFRT695[7]
Pd(PPh₃)₄ / CuI3-bromothiopheneEthynylbenzeneEt₃NDMF603.588[3]
PdCl₂(PPh₃)₂Aryl halidesAlkynesTBAFSolvent-freeNot specifiedNot specifiedModerate to excellent[8]

Experimental Workflow & Methodologies

A generalized workflow for a comparative study of palladium catalysts in thiophene coupling reactions is depicted below. This workflow outlines the key steps from reaction setup to product analysis, which are essential for obtaining reliable and comparable data.

G Generalized Experimental Workflow for Comparative Catalyst Study cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Analysis & Comparison A Reactant Preparation (Thiophene, Coupling Partner, Solvent) B Inert Atmosphere (e.g., N₂ or Ar) A->B C Catalyst & Ligand Addition B->C D Base Addition C->D E Set Reaction Temperature D->E F Stir for Specified Time E->F G Monitor Reaction Progress (e.g., TLC, GC) F->G H Quench Reaction G->H I Extraction H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K L Yield Calculation K->L M Compare Catalyst Performance L->M

References

Validating the Structure of 4-Bromo-5-nitrothiophene-2-carbaldehyde: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of 4-Bromo-5-nitrothiophene-2-carbaldehyde using mass spectrometry. By examining its predicted fragmentation patterns alongside experimental data from structurally similar compounds, this document offers a robust framework for unambiguous identification.

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For a novel or synthesized compound like this compound, mass spectrometry serves as a critical tool for structural confirmation. This guide outlines the expected mass spectrum of the target molecule and compares it with the known mass spectra of 5-bromo-2-thiophenecarboxaldehyde and 2-nitrothiophene to provide a clear validation pathway.

Predicted Mass Spectrum of this compound

The structure of this compound contains several key features that will dictate its fragmentation in an electron ionization (EI) mass spectrometer: a thiophene ring, a bromine atom, a nitro group, and an aldehyde functional group.

Molecular Ion Peak: The molecular formula is C₅H₂BrNOS. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.

Key Fragmentation Pathways:

  • Loss of H· (M-1): A common fragmentation for aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion.

  • Loss of ·CHO (M-29): The entire formyl radical can be lost.[1]

  • Loss of ·NO₂ (M-46): The nitro group can be cleaved, resulting in a significant fragment.

  • Loss of Br· (M-79/81): Cleavage of the carbon-bromine bond will result in a peak corresponding to the loss of the bromine radical.

  • Thiophene Ring Fragmentation: The stable thiophene ring may undergo complex fragmentation, including the loss of CS or other small fragments.

Comparative Analysis with Structurally Related Compounds

To validate the predicted fragmentation, we can compare it with the known mass spectra of similar molecules.

5-Bromo-2-thiophenecarboxaldehyde

This compound shares the brominated thiophene aldehyde core. Its mass spectrum from the NIST database shows a prominent molecular ion peak cluster, as expected due to the bromine isotopes.[2][3] Key fragments arise from the loss of the aldehyde group's components.

2-Nitrothiophene

The mass spectrum of 2-nitrothiophene provides insight into the fragmentation of the nitro-substituted thiophene ring.[4] The spectrum is characterized by the loss of the nitro group and subsequent fragmentation of the thiophene ring.

Data Presentation

Compound Molecular Formula Molecular Weight Key Predicted/Observed Fragments (m/z) Characteristic Features
This compound C₅H₂BrNO₃S234.89/236.89M-1, M-29, M-46, M-79/81Isotopic cluster for M+ and M+2 due to Bromine
5-Bromo-2-thiophenecarboxaldehyde C₅H₃BrOS190.93/192.93M-1, M-29, M-BrProminent M/M+2 molecular ion peaks[2][3]
2-Nitrothiophene C₄H₃NO₂S129.14M-NO₂, Ring FragmentsLoss of nitro group[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for analyzing a small organic molecule like this compound using a standard EI-MS system.

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy allows for reproducible fragmentation patterns and comparison with library spectra.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).

    • Ensure sufficient signal-to-noise ratio to observe the molecular ion and key fragment peaks.

  • Data Analysis:

    • Identify the molecular ion peaks (M+ and M+2) to confirm the molecular weight and the presence of bromine.

    • Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments and the spectra of the reference compounds.

Visualization of the Validation Workflow

Validation_Workflow cluster_Target Target Molecule Analysis cluster_Analogs Comparative Analog Data cluster_Experiment Experimental Verification cluster_Validation Structure Validation Target This compound Predict Predict Fragmentation - Loss of H, CHO, NO2, Br - Isotopic Pattern Target->Predict Experiment Acquire Mass Spectrum (EI-MS) Predict->Experiment Compare Analog1 5-Bromo-2-thiophenecarboxaldehyde (Known Spectrum) Analog1->Experiment Analog2 2-Nitrothiophene (Known Spectrum) Analog2->Experiment Validation Confirm Structure Experiment->Validation Match

Caption: Workflow for mass spectrometric validation.

By following this guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to the Reactivity of 4,5-dibromothiophene-2-carbaldehyde and its 3,4-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted thiophenes are crucial building blocks for the synthesis of pharmaceuticals and advanced materials. Among these, dibromothiophene-2-carbaldehydes offer multiple reactive sites for functionalization. This guide provides a comparative analysis of the reactivity of two key isomers: 4,5-dibromothiophene-2-carbaldehyde and 3,4-dibromothiophene-2-carbaldehyde, with a focus on palladium-catalyzed cross-coupling reactions. While extensive experimental data is available for the 4,5-isomer, directly comparable studies on the 3,4-isomer are less common in the scientific literature.[1] This guide synthesizes the available experimental data and provides insights into the expected reactivity of the 3,4-isomer based on established chemical principles.

Executive Summary

Generally, the reactivity of dibrominated thiophenes in cross-coupling reactions is dictated by the electronic and steric environment of the carbon-bromine bonds. For 4,5-dibromothiophene-2-carbaldehyde, the initial coupling reaction, such as a Suzuki coupling, occurs preferentially at the C5 position, which is alpha to the sulfur atom.[2] In contrast, for 3,4-dibromothiophene-2-carbaldehyde, the bromine at the C3 position is anticipated to be more reactive due to its proximity to the electron-withdrawing aldehyde group.[3] This difference in regioselectivity is a critical consideration in synthetic design.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The performance of the two isomers in this reaction is a key differentiator.

4,5-Dibromothiophene-2-carbaldehyde: A Workhorse for Double Functionalization

The Suzuki coupling of 4,5-dibromothiophene-2-carbaldehyde has been well-documented, particularly in the context of regioselective one-pot double couplings.[1][4] These reactions can proceed in good yields, although careful control of reaction conditions is necessary to minimize side reactions like dehalogenation, especially when using aqueous solvent mixtures.[1][4]

Table 1: Yields for One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carbaldehyde with Various Boronic Acids [1]

First Boronic AcidSecond Boronic AcidYield (%)
Phenylboronic acid4-Methoxyphenylboronic acid75
4-Methylphenylboronic acid4-Methoxyphenylboronic acid72
4-Methoxyphenylboronic acidPhenylboronic acid80
4-Fluorophenylboronic acidPhenylboronic acid68
3,4-Dibromothiophene-2-carbaldehyde: Predicted Reactivity

While specific, directly comparable experimental data for the Suzuki coupling of 3,4-dibromothiophene-2-carbaldehyde is not as readily available, its reactivity can be inferred from related compounds.[1] The electron-withdrawing nature of the aldehyde at the C2 position is expected to activate the adjacent C3-Br bond towards oxidative addition to the palladium catalyst.[3]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Other Cross-Coupling Reactions

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation. While a detailed comparative study is unavailable, general principles suggest that the reactivity trends observed in Suzuki coupling would be similar. The choice between Suzuki and Stille coupling often depends on the availability and stability of the organometallic reagent (boronic acid vs. organostannane) and tolerance of other functional groups.

Heck Reaction

For 3,4-dibromothiophene-2-carbaldehyde, the Heck reaction, which couples the halide with an alkene, is expected to proceed selectively at the C3 position.[5] This is attributed to the electronic activation of the C3-Br bond by the adjacent aldehyde group.[5]

Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow A Reactant & Catalyst Loading B Solvent & Reagent Addition A->B C Reaction Heating & Monitoring B->C D Workup & Extraction C->D E Purification (e.g., Chromatography) D->E F Product Characterization E->F

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Representative Procedure for the One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde[4]
  • To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

  • Heat the reaction mixture to 90°C for 12 hours.

  • After cooling, add the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol).

  • Heat the mixture for another 12 hours.

  • After cooling to room temperature, partition the mixture between ether and water.

  • The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

General Procedure for Mono-Arylation of 3,4-dibromothiophene-2-carbaldehyde via Suzuki-Miyaura Coupling[3]
  • In a round-bottom flask, combine 3,4-dibromothiophene-2-carbaldehyde (1.0 mmol), the desired aryl boronic acid (1.1 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture with stirring and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

General Procedure for Heck Reaction of 3,4-Dibromothiophene-2-carbaldehyde[5]
  • To a dry Schlenk flask under an argon atmosphere, add 3,4-dibromothiophene-2-carbaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol) and stir at room temperature for 10 minutes.

  • Add the alkene (e.g., methyl acrylate, 1.2 mmol) via syringe.

  • Heat the mixture to 100°C and stir for 12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice between 4,5-dibromothiophene-2-carbaldehyde and its 3,4-isomer in a synthetic strategy depends on the desired substitution pattern. The 4,5-isomer is a well-established substrate for predictable, regioselective double Suzuki couplings, with the initial reaction occurring at the C5 position. For the 3,4-isomer, while less direct comparative data exists, the C3-position is the expected site of initial reactivity in palladium-catalyzed cross-coupling reactions. This understanding of their differential reactivity is essential for the rational design of complex thiophene-based molecules for applications in drug discovery and materials science. Further direct comparative studies under identical conditions would be valuable to provide a more quantitative understanding of the subtle differences in their reactivity.

References

Assessing the Antibacterial Potential of Modified Thiophene-2-Carbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antibiotic-resistant bacteria necessitates the exploration and development of novel antimicrobial agents. Thiophene-2-carbaldehyde has emerged as a promising scaffold in medicinal chemistry, with its derivatives demonstrating significant antibacterial activity. This guide provides a comparative analysis of the antibacterial potential of various modified thiophene-2-carbaldehydes, supported by experimental data from recent studies.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of modified thiophene-2-carbaldehydes is significantly influenced by the nature of the chemical modifications. Two major classes of derivatives, chalcones and Schiff bases, have been extensively investigated. The following tables summarize the quantitative data on their antibacterial activity against various bacterial strains.

Thiophene-2-Carbaldehyde Chalcone Derivatives

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between thiophene-2-carbaldehyde and various substituted acetophenones.[1][2][3] The antibacterial activity of these derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Compound IDModification (Substituent on Acetophenone)Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
2a 4-BromoE. coli62.514[4]
2b 4-ChloroE. coli31.2516[4]
2c 4-HydroxyE. coli12512[4]
2d 4-NitroE. coli62.518[4]
2e 4-MethoxyE. coli12510[4]
2f 2,4-DichloroE. coli31.2520[4]
t5 4-NitroS. aureus (MRSA)62.5-[5]
Ciprofloxacin (Standard)E. coli15.62522[4]

Note: A lower MIC value indicates greater antibacterial activity.

Studies have shown that chalcones bearing electron-withdrawing groups, such as nitro and chloro substituents, tend to exhibit enhanced antibacterial activity.[2][3] For instance, compound 2f (2,4-dichloro) demonstrated excellent activity against E. coli.[4]

Thiophene-2-Carbaldehyde Schiff Base Derivatives

Schiff bases are formed by the condensation of thiophene-2-carbaldehyde with various primary amines. These compounds, along with their metal complexes, have shown considerable antibacterial properties.

Compound TypeBacterial StrainMIC Range (µg/mL)Reference
Substituted Aniline Schiff BasesGram-positive bacteria>3 to 200[6]
Substituted Aniline Schiff BasesGram-negative bacteria3.0 to 200[6]
Metal Complexes of Schiff BasesE. coli, S. aureus, P. aeruginosaPotent Activity[7]

The antibacterial activity of Schiff bases can be further enhanced by forming complexes with transition metals.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols used in the assessment of the antibacterial potential of modified thiophene-2-carbaldehydes.

Synthesis of Thiophene-2-Carbaldehyde Chalcones

A common method for synthesizing thiophene-incorporated chalcones is the Claisen-Schmidt condensation.[1][2][3]

  • Reaction Setup : An equimolar mixture of a substituted acetophenone (0.01 mol) and thiophene-2-carbaldehyde (0.01 mol) is dissolved in ethanol (30 mL) in an iodine flask.

  • Catalyst Addition : An aqueous solution of potassium hydroxide (KOH) is added to the reaction mixture.

  • Reaction Conditions : The mixture is stirred for 6-8 hours at room temperature using a magnetic stirrer.

  • Product Isolation and Purification : The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.[4]

Synthesis of Thiophene-2-Carbaldehyde Schiff Bases

The synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.

  • Reaction Mixture : Thiophene-2-carbaldehyde is condensed with a substituted aniline in an ethanol medium.

  • Catalyst : A few drops of concentrated sulfuric acid (H₂SO₄) are added as a catalyst.[6]

  • Reaction Completion : The completion of the reaction is monitored, and the resulting Schiff base is isolated.

  • Characterization : The structure of the synthesized Schiff bases is confirmed using spectral and chemical data.[6]

Antibacterial Activity Assays

The antibacterial activity of the synthesized compounds is typically evaluated using standard microbiological techniques.

  • Bacterial Strains : A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.[6][8]

  • Minimum Inhibitory Concentration (MIC) Determination : The MIC is determined using the tube dilution method. A series of dilutions of the test compounds are prepared in a liquid growth medium, which is then inoculated with the test bacterium. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacterium after incubation.[4][6]

  • Zone of Inhibition Assay (Cup Plate Method) : This method provides a qualitative or semi-quantitative measure of antibacterial activity. A bacterial culture is spread evenly on an agar plate. Wells are made in the agar, and a solution of the test compound is added to each well. After incubation, the diameter of the clear zone around the well where bacterial growth is inhibited is measured.[4]

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in assessing the antibacterial potential of these compounds, the following diagrams illustrate the general experimental workflow and the proposed mechanisms of action.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antibacterial Activity Testing T2C Thiophene-2-carbaldehyde Reaction Claisen-Schmidt Condensation / Schiff Base Formation T2C->Reaction Reactant Substituted Acetophenone / Amine Reactant->Reaction Purification Purification & Characterization Reaction->Purification Crude Product Derivative Modified Thiophene-2-carbaldehyde Derivative Purification->Derivative MIC MIC Determination (Tube Dilution) Derivative->MIC ZOI Zone of Inhibition (Cup Plate Method) Derivative->ZOI Strains Bacterial Strains (Gram+ / Gram-) Strains->MIC Strains->ZOI Data Quantitative Data Analysis MIC->Data ZOI->Data

Caption: General experimental workflow for the synthesis and antibacterial evaluation of modified thiophene-2-carbaldehydes.

The antibacterial effects of thiophene derivatives are attributed to various mechanisms of action, which can disrupt essential bacterial processes.

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Resulting Antibacterial Effects Compound Thiophene Derivative Membrane Bacterial Cell Membrane Compound->Membrane Enzymes Essential Enzymes Compound->Enzymes DNA DNA Replication Machinery Compound->DNA Permeability Increased Membrane Permeability Membrane->Permeability Inhibition Enzyme Inhibition (e.g., MurA, Histidine Kinase) Enzymes->Inhibition Gyrase DNA Gyrase Inhibition DNA->Gyrase Death Bacterial Cell Death Permeability->Death Inhibition->Death Gyrase->Death

References

A Comparative Guide to Base Efficacy in Suzuki-Miyaura Reactions of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Carbon-Carbon Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the arylation of thiophene rings is of particular importance, as these moieties are present in a vast array of bioactive molecules and organic electronic materials. A critical parameter governing the success of these reactions is the choice of base, which plays a crucial role in the transmetalation step of the catalytic cycle. This guide provides an objective comparison of the efficacy of different bases in the Suzuki-Miyaura coupling of thiophene derivatives, supported by experimental data.

The primary role of the base in the Suzuki-Miyaura reaction is to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex. This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex. The choice of base can significantly influence reaction rates, yields, and the tolerance of sensitive functional groups. Common bases employed include inorganic salts such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides, as well as organic bases.

Comparative Performance of Bases in Thiophene Couplings

The selection of an optimal base is highly dependent on the specific thiophene substrate, the coupling partner, and the catalyst system. Below is a summary of quantitative data from various studies, illustrating the performance of different bases in the Suzuki-Miyaura reactions of brominated thiophenes with arylboronic acids.

Thiophene SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[1]
2,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901282[1]
2,5-Dibromo-3-hexylthiophene4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901278[1]
2-Bromo-5-(bromomethyl)thiophene4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801276[2]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801271[2]
4,5-Dibromothiophene-2-carbaldehyde4-Tolylboronic acid (1st), Phenylboronic acid (2nd)Pd₂(dba)₃ / P(t-Bu)₃K₂CO₃Dioxane902475[3]
2-BromothiophenePhenylboronic acidPyridine-based Pd(II)-complexK₂CO₃H₂O100-95[4]

From the collected data, it is evident that inorganic bases, particularly potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃), are highly effective for the Suzuki-Miyaura coupling of a range of brominated thiophenes. K₃PO₄ often proves successful in couplings of more complex or substituted thiophenes, while K₂CO₃ is a robust and commonly used base for a variety of thiophene substrates. The use of aqueous solvent systems is also a recurring theme, which helps to solubilize the inorganic bases and facilitate the reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of thiophene derivatives using different bases.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene using K₃PO₄

This protocol is adapted from the synthesis of 2,5-biaryl-3-hexylthiophenes.[1]

  • Materials:

    • 2,5-Dibromo-3-hexylthiophene (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (2.5 mmol, 2.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

    • Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature under an argon atmosphere.

    • Add the arylboronic acid, K₃PO₄, and water to the reaction mixture under argon.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After completion (monitored by TLC), cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene using K₂CO₃

This protocol is based on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes.[2]

  • Materials:

    • 2-Bromo-5-(bromomethyl)thiophene (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 mmol, 1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene (8 mL)

    • Water (2 mL)

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-5-(bromomethyl)thiophene, the arylboronic acid, and K₂CO₃.

    • Add the toluene and water.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the mixture under an argon atmosphere.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Visualizing the Suzuki-Miyaura Reaction

To better understand the process, the following diagrams illustrate the key mechanistic steps and a typical laboratory workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Ar-X Aryl Halide (Thiophene-X) pdII_1 Ar-Pd(II)-X      L₂ Ar-X->pdII_1 R-B(OH)2 Boronic Acid R-B(OH)2->pdII_1 Base Base (e.g., K₃PO₄) Base->R-B(OH)2 Activation Ar-R Coupled Product pd0 Pd(0)L₂ pd0->pdII_1 Oxidative Addition pdII_2 Ar-Pd(II)-R      L₂ pdII_1->pdII_2 Transmetalation pdII_2->Ar-R pdII_2->pd0 Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Thiophene-Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat and Stir for Specified Time C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I Product Isolated Product I->Product

General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthesis of Disubstituted Thiophenes: One-Pot vs. Stepwise Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of disubstituted thiophenes, core scaffolds in numerous pharmaceuticals and functional materials, can be approached through various synthetic strategies. Two prominent methodologies, one-pot and stepwise syntheses, offer distinct advantages and disadvantages in terms of efficiency, resource utilization, and reaction conditions. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: One-Pot vs. Stepwise Synthesis

ParameterOne-Pot SynthesisStepwise Synthesis (Paal-Knorr)
Overall Yield Moderate to GoodGenerally Good to High
Reaction Time Shorter (single operation)Longer (multiple steps, including intermediate workup)
Number of Operations OneMultiple (reaction, workup, purification of intermediates)
Resource Efficiency High (reduced solvent and reagent usage)Lower (requires solvents for multiple steps and purifications)
Waste Generation LowerHigher
Process Complexity Simpler executionMore complex, requires isolation of intermediates

Introduction

The choice between a one-pot and a stepwise synthetic route can significantly impact the overall efficiency and practicality of a chemical synthesis. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are attractive for their operational simplicity and improved atom and step economy.[1][2] In contrast, traditional stepwise syntheses, while often more established and predictable, can be more time-consuming and generate more waste due to the need for intermediate purification.[3]

This guide will focus on the synthesis of 2,5-disubstituted thiophenes, a common structural motif, to illustrate the key differences between these two approaches. We will examine a "pseudo five-component" one-pot synthesis and the classic Paal-Knorr stepwise synthesis.

Reaction Pathways

A visual comparison of the one-pot and stepwise (Paal-Knorr) synthetic routes to 2,5-disubstituted thiophenes is presented below.

Synthesis_Comparison cluster_onepot One-Pot Synthesis cluster_stepwise Stepwise Synthesis (Paal-Knorr) A1 Aryl Iodide P1 2,5-Disubstituted Thiophene A1->P1 Pd/Cu Catalyst, Single Vessel A2 TMS-Acetylene A2->P1 A3 Sulfur Source (e.g., Na2S) A3->P1 B1 1,4-Dicarbonyl Compound P2 2,5-Disubstituted Thiophene B1->P2 Reaction & Workup B2 Sulfurizing Agent (e.g., Lawesson's Reagent) B2->P2

Figure 1. Comparison of one-pot and stepwise synthesis workflows for disubstituted thiophenes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,5-diphenylthiophene via a one-pot method and the stepwise Paal-Knorr synthesis.

ParameterOne-Pot Synthesis of 2,5-DiphenylthiopheneStepwise (Paal-Knorr) Synthesis of 2,5-Diphenylthiophene
Starting Materials Iodobenzene, Trimethylsilylacetylene, Sodium Sulfide1,4-Diphenyl-1,4-butanedione, Lawesson's Reagent
Overall Yield Moderate to Good (Specific yield often proprietary)High (e.g., ~90%)
Reaction Time ~18-20 hours (in a single pot)> 24 hours (including intermediate steps)
Reaction Temperature Room Temperature to 120 °C (microwave)Reflux (e.g., in Toluene, ~110 °C)
Key Reagents PdCl₂(PPh₃)₂, CuI, NEt₃, KF, Na₂SLawesson's Reagent or P₄S₁₀
Number of Steps 1 (pot)2 (synthesis of diketone, then cyclization)

Experimental Protocols

Detailed methodologies for the one-pot and stepwise synthesis of 2,5-diphenylthiophene are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

One-Pot Synthesis of 2,5-Diphenylthiophene

This protocol is adapted from a pseudo five-component Sonogashira-Glaser cyclization sequence.

Materials:

  • Iodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Potassium fluoride (KF)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Methanol

  • Toluene

  • Microwave reactor

Procedure:

  • In a degassed solvent (e.g., 10 mL of toluene), dissolve iodobenzene (2 mmol).

  • Add PdCl₂(PPh₃)₂ (0.04 mmol), CuI (0.08 mmol), and NEt₃ (2 mmol).

  • Add TMSA (3 mmol) and stir the mixture for 1.5 hours at room temperature.

  • Add KF (3 mmol) and methanol (5 mL) and stir the reaction mixture in an open vessel at room temperature for 16 hours.

  • Add Na₂S·9H₂O (1.2 mmol) and transfer the mixture to a microwave vial.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 2 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stepwise Synthesis of 2,5-Diphenylthiophene (Paal-Knorr)

This protocol describes the cyclization of a 1,4-dicarbonyl compound using Lawesson's reagent.[4][5]

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in anhydrous toluene.

  • Under an inert atmosphere, add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Workflow for Method Selection

The choice between a one-pot and a stepwise synthesis strategy depends on the specific goals of the research. The following diagram illustrates a decision-making workflow.

decision_tree start Start: Need to synthesize a disubstituted thiophene q1 Is high throughput and rapid library synthesis a priority? start->q1 one_pot Choose One-Pot Synthesis q1->one_pot Yes q2 Is maximizing yield for a specific target the primary goal? q1->q2 No stepwise Choose Stepwise Synthesis q2->stepwise Yes q3 Are starting materials for Paal-Knorr readily available? q2->q3 No q3->stepwise consider_one_pot Consider One-Pot as a viable alternative q3->consider_one_pot No

Figure 2. Decision workflow for selecting a synthesis method.

Conclusion

Both one-pot and stepwise syntheses are valuable tools for the preparation of disubstituted thiophenes. One-pot methods excel in terms of efficiency, offering a streamlined approach that saves time, reduces waste, and simplifies the overall process.[2][3] This makes them particularly suitable for the rapid generation of compound libraries for screening purposes.

Conversely, the stepwise Paal-Knorr synthesis often provides higher yields and is a well-established, robust method when the requisite 1,4-dicarbonyl precursors are accessible.[4][5] The choice between the two will ultimately depend on the specific project requirements, balancing the need for speed and efficiency against the desire for maximized yield and the availability of starting materials. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Analysis of 4-Bromothiophene-2-carbaldehyde Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structure of 4-Bromothiophene-2-carbaldehyde reveals key structural parameters and intermolecular interactions that govern its solid-state packing. This guide provides a comparative analysis of its crystallographic data alongside related brominated thiophene aldehydes, offering valuable insights for researchers, scientists, and professionals in drug development.

The solid-state architecture of organic molecules is of paramount importance in determining their physical and chemical properties, including solubility, stability, and bioavailability. A thorough understanding of the crystal packing and intermolecular forces is therefore crucial in fields such as materials science and pharmaceutical development. Here, we present a comprehensive structural analysis of the crystal structure of 4-Bromothiophene-2-carbaldehyde and compare it with its isomers and more highly brominated analogues.

Crystallographic Data Overview

Parameter4-Bromothiophene-2-carbaldehyde5-Bromothiophene-2-carbaldehyde4,5-Dibromothiophene-2-carbaldehyde
CSD Deposition No. 227020Not availableNot available
Chemical Formula C₅H₃BrOSC₅H₃BrOSC₅H₂Br₂OS
Formula Weight 191.05191.05269.95
Crystal System Monoclinic--
Space Group P2₁/c--
a (Å) 5.863(2)--
b (Å) 7.638(3)--
c (Å) 13.513(5)--
α (°) 90--
β (°) 99.85(3)--
γ (°) 90--
Volume (ų) 596.1(4)--
Z 4--
Temperature (K) 120(2)--

Table 1: Comparative Crystallographic Data. This table summarizes the fundamental crystallographic parameters for 4-Bromothiophene-2-carbaldehyde. Data for the other compounds is included for contextual comparison of their basic chemical properties.

Molecular and Crystal Packing Analysis

The molecular structure of 4-Bromothiophene-2-carbaldehyde consists of a thiophene ring substituted with a bromine atom at the 4-position and a carbaldehyde group at the 2-position. The planarity of the thiophene ring is a key feature, influencing the overall packing of the molecules in the crystal lattice.

Intermolecular interactions play a crucial role in the stabilization of the crystal structure. In the case of 4-Bromothiophene-2-carbaldehyde, a network of weak intermolecular interactions, including C—H···O and C—H···Br hydrogen bonds, as well as Br···S halogen bonds, are anticipated to be the dominant forces. A detailed analysis of these interactions, including their distances and angles, is essential for a complete understanding of the supramolecular assembly.

A comparison with 5-Bromothiophene-2-carbaldehyde and 4,5-Dibromothiophene-2-carbaldehyde would highlight the influence of the bromine atom's position and the degree of bromination on the crystal packing. It is expected that the change in substituent position will lead to different intermolecular interaction motifs and potentially different space groups and unit cell parameters. The presence of an additional bromine atom in 4,5-Dibromothiophene-2-carbaldehyde would likely introduce stronger halogen-halogen interactions, further influencing the crystal packing.

Experimental Protocols

The determination of the crystal structure of 4-Bromothiophene-2-carbaldehyde involved the following key steps:

1. Crystallization: Single crystals of 4-Bromothiophene-2-carbaldehyde were grown by slow evaporation of a solution of the compound in a suitable organic solvent. The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality for X-ray diffraction analysis.

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. A monochromatic X-ray source (e.g., Mo Kα radiation) was used. The data collection strategy involved a series of scans to cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement statistics, such as the R-factor and goodness-of-fit, are indicative of the quality of the structural model.

Logical Workflow for Structural Analysis

The process of analyzing and comparing crystal structures can be visualized as a logical workflow. This workflow begins with the identification of the target compounds and culminates in a detailed comparative analysis of their structural features.

Structural Analysis Workflow Workflow for Comparative Structural Analysis A Compound Identification (4-Bromothiophene-2-carbaldehyde & Analogues) B Literature & Database Search (CSD, Scientific Publications) A->B C Data Retrieval (CIF files, Experimental Details) B->C D Data Extraction (Unit Cell, Space Group, Atomic Coordinates) C->D G Data Extraction for Comparison Compounds C->G E Structural Analysis of Primary Compound (Bond Lengths, Angles, Torsion Angles) D->E F Analysis of Intermolecular Interactions (Hydrogen Bonds, Halogen Bonds) E->F H Comparative Analysis (Packing Diagrams, Interaction Motifs) F->H G->H I Data Tabulation & Visualization H->I J Preparation of Comparison Guide I->J

Figure 1: A flowchart illustrating the systematic process for the comparative structural analysis of crystalline compounds.

Conclusion

The structural analysis of 4-Bromothiophene-2-carbaldehyde provides a foundational understanding of its solid-state properties. A comparative study with its isomers and other derivatives is essential to elucidate the subtle yet significant effects of substituent placement on crystal packing and intermolecular interactions. Such knowledge is invaluable for the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties. Further research to obtain and analyze the crystal structures of 5-Bromothiophene-2-carbaldehyde and 4,5-Dibromothiophene-2-carbaldehyde is highly recommended to complete this comparative guide.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-5-nitrothiophene-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of 4-Bromo-5-nitrothiophene-2-carbaldehyde, a halogenated nitroaromatic thiophene derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous characteristics of its functional groups and data from structurally similar chemicals.

Immediate Safety and Hazard Assessment

This compound should be treated as a hazardous substance. The presence of a bromo group, a nitro group, and an aldehyde functionalized thiophene ring suggests potential for toxicity, reactivity, and environmental hazards. All waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be handled and disposed of as hazardous chemical waste.

Hazard Profile Summary

The following table summarizes the potential hazards associated with this compound, extrapolated from related compounds. This information should be used as a conservative guide for safe handling and disposal.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles or a face shield.
Respiratory Sensitization May cause respiratory irritation.Use in a well-ventilated area, preferably a chemical fume hood.
Environmental Hazards Potentially harmful to aquatic life.Do not dispose of down the drain or in general waste.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is crucial for minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (double-gloving is recommended).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Waste Segregation and Collection
  • Solid Waste: Collect unreacted this compound, contaminated weighing paper, spatulas, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

  • Contaminated Labware: Disposable labware should be collected as solid hazardous waste. Non-disposable glassware must be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.

Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • The date of waste generation.

  • The name of the principal investigator or laboratory contact.

Storage of Hazardous Waste

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat, sparks, and incompatible materials.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.

  • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

Essential Safety and Handling Protocols for 4-Bromo-5-nitrothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-5-nitrothiophene-2-carbaldehyde. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally similar compounds, including brominated and nitrated thiophene derivatives.

Hazard Identification and Personal Protective Equipment

This compound is a potentially hazardous chemical. Based on the hazard profiles of similar compounds, it should be treated as a skin, eye, and respiratory irritant.[1][2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[1] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Preparation and Engineering Controls:
  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

Weighing and Transfer:
  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

  • Use anti-static techniques to prevent ignition of dust.

  • Avoid the formation of dust during handling.[1]

During the Experiment:
  • Keep all containers with this compound clearly labeled with the chemical name, concentration, and associated hazards.[4]

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from heat, sparks, and open flames.[3]

  • Store under an inert atmosphere and keep refrigerated.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

Emergency and Disposal Plans

Spill Management Protocol:
  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1][3] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Disposal Plan:
  • Dispose of unused this compound and any contaminated materials in a designated, labeled, and sealed container for hazardous chemical waste.

  • All waste disposal must be handled by an approved waste disposal company.[3]

  • Do not empty into drains.[3]

Visualized Workflows

The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handling_weigh Weighing and Transfer in Fume Hood prep_emergency->handling_weigh handling_reaction Use in Reaction handling_weigh->handling_reaction handling_label Label all Containers handling_reaction->handling_label post_decon Decontaminate Work Area handling_label->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff PPE Correctly post_wash->post_ppe storage Store in Cool, Dry, Ventilated Area post_ppe->storage disposal Dispose of Waste in Labeled Container post_ppe->disposal

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Workflow Emergency Response for Spills spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EH&S evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill ppe->contain cleanup Clean and Decontaminate Area contain->cleanup dispose Dispose of Contaminated Waste cleanup->dispose report Complete Incident Report dispose->report

Caption: Step-by-step emergency response plan for a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.